SDS and hazard classification for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Authored by: Your Senior Application Scientist Abstract This technical guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety data sheet (SDS) and hazard classification for the chemical compound 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate safe handling, storage, and disposal. The guide delves into the physicochemical properties, toxicological profile, and recommended safety protocols. By offering field-proven insights and explaining the causality behind experimental choices, this whitepaper aims to be a self-validating system for risk assessment and management in a laboratory setting. All information is grounded in authoritative sources and established safety standards.
Introduction and Compound Profile
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a halogenated amide derivative. While specific research applications for this exact compound are not extensively documented in publicly available literature, its structural motifs—a chloro-propanamide moiety and a difluoromethoxy-substituted phenyl ring—are common in pharmacologically active molecules and agrochemicals. The presence of halogens and the amide linkage suggests the need for careful handling due to potential reactivity and biological activity. This guide provides a synthesized hazard and safety profile based on data from structurally similar compounds and established principles of chemical safety.
Key Structural Features:
Chlorinated Aliphatic Chain: The 2-chloropropanamide group can be a reactive site and may contribute to irritant or toxic properties.
Difluoromethoxy Group: This group can influence the compound's metabolic stability and lipophilicity, which are key determinants of its pharmacokinetic and toxicological profile.
Aromatic Amide Linkage: Amide bonds are generally stable but can be susceptible to hydrolysis under certain conditions. The aromatic ring system is a common feature in many bioactive compounds.
Physicochemical Properties
Property
Estimated Value/Information
Source/Basis
Molecular Formula
C10H10ClF2NO2
-
Molecular Weight
249.64 g/mol
-
Appearance
Likely a white to off-white solid
Analogy to similar aromatic amides
Solubility
Expected to be poorly soluble in water, soluble in organic solvents.
A definitive Globally Harmonized System (GHS) classification for this specific compound is not established. However, based on the hazard profiles of structurally related chemicals, a precautionary classification can be synthesized.[2][3][4]
Anticipated GHS Classification:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
Category 3
H335: May cause respiratory irritation
GHS Pictograms:
Caption: Anticipated GHS pictogram for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide.
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P337 + P313: If eye irritation persists: Get medical advice/attention.
Storage:
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Disposal:
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Information
Detailed toxicological studies on 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide are not publicly available. The toxicological assessment is therefore based on the anticipated hazards of its functional groups and data from similar compounds.
Acute Toxicity: Expected to be harmful by ingestion, skin contact, and inhalation based on data for similar chlorinated and fluorinated aromatic compounds.[6]
Skin and Eye Irritation: The chloro-amide structure suggests a potential for skin and eye irritation.[1][3]
Sensitization: The potential for skin sensitization should be considered.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available for this compound. Until data becomes available, it should be handled as a compound with unknown long-term health effects.
Experimental Protocols: Safe Handling and Risk Assessment
A thorough risk assessment is mandatory before handling this compound. The following protocol outlines a systematic approach to ensure laboratory safety.
Step-by-Step Laboratory Risk Assessment Protocol:
Information Gathering:
Consult this technical guide and any available supplier SDS for similar compounds.
Review established occupational exposure limits (OELs) for any structurally related chemicals.
Hazard Identification:
Based on the GHS classification, identify the primary hazards: acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.
Consider any potential unknown hazards due to the lack of specific data.
Exposure Assessment:
Evaluate the proposed experimental procedure:
What quantities of the compound will be used?
What is the physical form (e.g., powder, solution)?
What is the duration and frequency of handling?
Will the procedure generate dust or aerosols?
Control Measures:
Engineering Controls:
Always handle the solid compound in a certified chemical fume hood to minimize inhalation exposure.
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
Lab Coat: A standard laboratory coat is required.
Administrative Controls:
Restrict access to the handling area to authorized personnel.
Ensure all users are trained on the specific hazards and handling procedures for this compound.
Emergency Procedures:
Spills:
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Avoid generating dust.
Ensure adequate ventilation.
First Aid:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.
Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Waste Disposal:
Dispose of waste in accordance with all applicable federal, state, and local regulations.
Do not dispose of down the drain.
Risk Assessment Workflow Diagram:
Caption: A systematic workflow for conducting a risk assessment before handling 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide.
Conclusion
While specific data for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is limited, a robust safety profile can be constructed by analyzing its chemical structure and referencing data from analogous compounds. Researchers and drug development professionals must treat this compound with caution, assuming it to be harmful via multiple exposure routes and an irritant to the skin and eyes. Adherence to the risk assessment protocol and safe handling procedures outlined in this guide is essential for minimizing potential health risks in the laboratory.
References
NextSDS. (n.d.). 2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide — Chemical Substance Information. Retrieved from [Link]
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-chloro-N-phenylpropanamide. PubChem Compound Database. Retrieved from [Link]
An In-Depth Technical Guide to the Preliminary In Vitro Screening of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Executive Summary The identification of novel chemical entities (NCEs) with therapeutic potential is a foundational objective in drug discovery. This guide provides a comprehensive, technically-grounded framework for the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification of novel chemical entities (NCEs) with therapeutic potential is a foundational objective in drug discovery. This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide , an NCE with structural motifs suggesting potential anti-inflammatory activity. As no significant biological data for this specific compound is publicly available, this document outlines a logical, tiered screening cascade designed to efficiently assess its cytotoxic profile and subsequently probe its mechanistic activity against key inflammatory pathways. This approach prioritizes scientific rigor, ensuring that each protocol is self-validating and grounded in established principles of pharmacology and cell biology. The intended audience includes researchers, scientists, and drug development professionals tasked with the early-stage evaluation of novel compounds.
Introduction: Rationale for Screening
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a novel compound whose structure contains a chloro-amide backbone linked to a difluoromethoxy-substituted phenyl ring. This combination of features suggests a rationale for investigating its biological activity, particularly in the context of inflammation. The amide linkage is a common feature in many biologically active molecules, and halogenated phenyl rings are frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Given the absence of prior biological data, a structured, hypothesis-driven screening approach is essential. This guide proposes a two-tiered strategy:
Tier 1: Foundational Cytotoxicity Profiling. To establish the compound's intrinsic toxicity and define a safe concentration window for subsequent biological assays.
Tier 2: Mechanistic Anti-Inflammatory Screening. To investigate the compound's effect on two central pillars of the inflammatory response: the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
This cascade ensures that resources are directed toward mechanistically relevant assays only after a basic safety profile is established, representing an efficient and logical progression in early-stage drug discovery.
Caption: High-level overview of the proposed screening cascade.
Part 1: Tier 1 - Foundational Cytotoxicity Profiling
Expertise & Experience: The Primacy of Cytotoxicity Assessment
Before investigating the potential therapeutic effects of any NCE, it is imperative to first understand its toxicity.[3][4] Cytotoxicity assays are the bedrock of preliminary screening for several critical reasons:
Defining the Therapeutic Window: They establish the concentration range at which the compound can be studied without causing significant cell death, which could otherwise confound the results of functional assays.[5]
Identifying Non-Specific Actors: A compound that is highly cytotoxic at or near its effective concentration for a specific target is unlikely to be a viable drug candidate. Early identification prevents wasted resources.[6]
Guiding Dose Selection: The 50% cytotoxic concentration (CC50) value derived from these assays directly informs the concentration range used in subsequent, more complex mechanistic studies.[7]
We will employ the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[8]
Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10]
Materials:
Selected cell lines (e.g., RAW 264.7 murine macrophages, HEK293 human embryonic kidney cells)
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
96-well flat-bottom sterile culture plates
Test Compound stock solution (e.g., 10 mM in DMSO)
MTT reagent (5 mg/mL in sterile PBS), filtered and stored protected from light
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multi-channel pipette and microplate spectrophotometer
Step-by-Step Methodology:
Cell Seeding: Culture cells to ~80% confluency. Trypsinize (if adherent), count, and seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated controls (medium only).
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[10]
Formazan Development: Incubate the plate for another 2-4 hours at 37°C until purple precipitate is visible.
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background.
Data Presentation & Analysis
The primary output is the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Calculation:
Subtract the average absorbance of the blank (medium only) wells from all other wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
Cell Line
Exposure Time (h)
CC50 (µM)
RAW 264.7
24
Result
RAW 264.7
48
Result
HEK293
24
Result
HEK293
48
Result
Caption: Table for summarizing cytotoxicity (CC50) data.
Part 2: Tier 2 - Mechanistic Screening for Anti-Inflammatory Activity
With a defined non-cytotoxic concentration range, we can proceed to investigate specific anti-inflammatory mechanisms. Inflammation is a complex process, but the production of prostaglandins by COX enzymes and the activation of the NF-κB transcription factor are two of its most critical and well-validated pathways.[1][11][12]
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[2][13][14] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs.[15]
NF-κB Pathway Modulation: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and even COX-2 itself.[1][16][17] Its inhibition is a major therapeutic goal in inflammatory diseases.[17]
Hypothesis 1: Inhibition of Cyclooxygenase-2 (COX-2)
Principle: This cell-free enzymatic assay measures the peroxidase activity of recombinant human COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe included in the reaction is then oxidized, producing a highly fluorescent product that can be measured.[18][19][20] A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of COX-2 activity.
Materials:
COX-2 Inhibitor Screening Kit (commercially available from sources like Abcam, Assay Genie, or Sigma-Aldrich) containing:
Recombinant Human COX-2
COX Assay Buffer
COX Probe
Arachidonic Acid (Substrate)
Celecoxib or other known COX-2 inhibitor (Positive Control)
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Reconstitute the lyophilized COX-2 enzyme and substrate immediately before use and keep on ice.[18][20]
Assay Plate Setup:
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.
Positive Control: Add 10 µL of the known COX-2 inhibitor (e.g., Celecoxib) at a concentration that gives >80% inhibition.
Test Compound: Add 10 µL of the test compound at various concentrations (prepared at 10x the final desired concentration in Assay Buffer).
Reaction Mix Preparation: Prepare a master mix containing the COX Assay Buffer, COX Probe, and COX-2 enzyme according to the kit's instructions.
Enzyme Addition: Add 80 µL of the Reaction Mix to each well.
Initiate Reaction: Add 10 µL of diluted Arachidonic Acid to all wells to start the reaction.[19]
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).
Data Presentation & Analysis:
The output is the IC50 value, the concentration of the compound that inhibits COX-2 activity by 50%.[21]
Calculation:
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
Calculate the percentage of inhibition for each concentration:
% Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
(where EC is the Enzyme Control)
Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Compound
Target
IC50 (µM)
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
COX-2
Result
Celecoxib (Control)
COX-2
Result
Caption: Table for summarizing COX-2 inhibition data.
Hypothesis 2: Modulation of the NF-κB Signaling Pathway
Protocol: NF-κB Luciferase Reporter Gene Assay
Principle: This cell-based assay utilizes a stable cell line (e.g., HEK293) engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[22][23] When the NF-κB pathway is activated by a stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α), the transcription factor translocates to the nucleus, binds to these elements, and drives the expression of luciferase.[17][24] The resulting light output, measured by a luminometer, is proportional to NF-κB activity. An inhibitory compound will reduce the light signal.
Caption: The canonical NF-κB signaling pathway activated by TNF-α.
Materials:
NF-κB Reporter Cell Line (e.g., HEK293-NFκB-luc, commercially available)
Complete culture medium
96-well white opaque sterile culture plates
Test Compound
Recombinant Human TNF-α (stimulus)
Luciferase Assay System (e.g., Promega's Dual-Luciferase® or ONE-Glo™)
Luminometer
Step-by-Step Methodology:
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white opaque plate at a density of 5,000-10,000 cells/well in 75 µL of medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[25]
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Add 25 µL of the diluted compound to the cells. Incubate for 1-2 hours.
Stimulation: Prepare TNF-α in culture medium at a concentration known to induce a sub-maximal response (e.g., 10 ng/mL final concentration). Add 25 µL of the TNF-α solution to all wells except the unstimulated controls.
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.[22]
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase detection reagent according to the manufacturer's protocol.
Signal Measurement: Add the luciferase reagent to each well (e.g., 100 µL). After a 10-minute incubation at room temperature to allow for cell lysis and signal stabilization, measure the luminescence using a plate-reading luminometer.[23]
Data Presentation & Analysis:
The output is the IC50 value, the concentration of the compound that inhibits TNF-α-induced NF-κB activity by 50%.
Calculation:
Subtract the average luminescence of the blank wells from all readings.
Calculate the percentage of inhibition relative to the stimulated (TNF-α only) and unstimulated controls:
% Inhibition = 100 - [((RLU_Sample - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated)) * 100]
(where RLU is Relative Light Units)
Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Compound
Pathway
IC50 (µM)
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
NF-κB
Result
Bay 11-7082 (Control)
NF-κB
Result
Caption: Table for summarizing NF-κB inhibition data.
Part 3: Data Interpretation and Next Steps
Synthesizing the Results: The Selectivity Index
A successful preliminary screen provides not just potency data (IC50) but also an initial measure of safety (CC50). The relationship between these values is captured by the Selectivity Index (SI) .[7][26]
SI = CC50 / IC50
The SI provides a quantitative measure of a compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against its biological target at concentrations far below those that cause general cytotoxicity.[26] A compound with an SI value ≥ 10 is generally considered a promising hit for further investigation.[26][27]
Decision-Making Framework
The data gathered from this screening cascade enables an informed decision on the future of the NCE.
Caption: A decision tree for advancing or halting compound development.
Future Directions for a Promising Hit
If 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide demonstrates potent, selective activity in these preliminary screens, the following steps are recommended:
COX-1 Screening: To determine selectivity for the inducible (COX-2) versus the constitutive (COX-1) isoform, which is crucial for predicting potential gastrointestinal side effects.
Orthogonal Assays: Confirm the mechanism of action using different assay formats (e.g., Western blot to check for IκBα degradation or p65 nuclear translocation).
Broader Profiling: Screen against a wider panel of inflammatory targets to identify potential off-target effects or polypharmacology.
ADME Profiling: Begin preliminary in vitro absorption, distribution, metabolism, and excretion (ADME) studies to assess drug-like properties.
This structured approach ensures that by the end of this preliminary screen, a clear, data-driven decision can be made about the potential of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide as a lead compound for further development.
References
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine. Available at: [Link]
Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]
Biores Scientia. (2024). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. Available at: [Link]
Minghetti, L. (2004). Cyclooxygenase-2 (COX-2) in Inflammatory and Degenerative Brain Diseases. Journal of Neuropathology & Experimental Neurology. Available at: [Link]
Drug Discovery News. (2025). Lighting the path to smarter cell viability assays. Drug Discovery News. Available at: [Link]
GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx Health. Available at: [Link]
Vane, J. R., & Botting, R. M. (1995). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology. Supplement. Available at: [Link]
Bio-protocol. (2021). Dual Luciferase Reporter Assay for Measurement of NF-κB Activity. Bio-protocol. Available at: [Link]
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
STAR Protocols. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. STAR Protocols. Available at: [Link]
Bio-protocol. (2016). Luciferase reporter assay for NF-κB. Bio-protocol. Available at: [Link]
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad. Available at: [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Old Version). INDIGO Biosciences. Available at: [Link]
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. Available at: [Link]
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
Visikol. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Visikol. Available at: [Link]
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
Visikol. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Visikol. Available at: [Link]
ACS Publications. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
National Center for Biotechnology Information. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. PMC. Available at: [Link]
International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. IJDDHR. Available at: [Link]
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
PubChemLite. (n.d.). 2-chloro-n-[4-(trifluoromethoxy)phenyl]propanamide. PubChemLite. Available at: [Link]
Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]
National Center for Biotechnology Information. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. Available at: [Link]
MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
Phyto Pharma Journal. (n.d.). In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). Phyto Pharma Journal. Available at: [Link]
National Center for Biotechnology Information. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC. Available at: [Link]
International Medical University. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). IMU. Available at: [Link]
NextSDS. (n.d.). 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide — Chemical Substance Information. NextSDS. Available at: [Link]
Mechanism of Action of Difluoromethoxy-Substituted N-Phenyl Propanamides: A Technical Guide for Drug Discovery
Executive Summary Difluoromethoxy-substituted N-phenyl propanamides (e.g., N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide) represent a highly specialized class of biochemical probes and emerging pharmacological agents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Difluoromethoxy-substituted N-phenyl propanamides (e.g., N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide) represent a highly specialized class of biochemical probes and emerging pharmacological agents. The strategic incorporation of the difluoromethoxy (-OCF₂H) moiety onto the N-phenyl ring of the propanamide scaffold fundamentally alters the molecule's physicochemical properties, conferring unique metabolic stability and target engagement profiles[1]. This technical whitepaper elucidates the mechanistic pathways of these compounds—specifically their role as inhibitors of the PI3K/Akt/mTOR and NF-κB signaling cascades—and provides self-validating experimental frameworks for characterizing their pharmacodynamics and pharmacokinetics[2].
Chemical Rationale & Physicochemical Properties
The difluoromethoxy group is a privileged fluorinated motif in modern medicinal chemistry. It acts as a lipophilic hydrogen bond donor and acceptor, serving as a superior bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups[1].
Conformational Adaptability: The -OCF₂H group is of particular interest because it can easily interconvert between a highly lipophilic and a polar conformation. This flexibility enables the unit to dynamically adjust to polarity changes within the microenvironment of a kinase binding pocket[3].
Metabolic Stability: Substitution of hydrogen with fluorine effectively blocks cytochrome P450-mediated oxidative metabolism at the phenyl ring. The introduction of a CF₂H moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve overall target binding affinity[1].
Core Mechanisms of Action: Kinase Inhibition and Signal Transduction
The primary mechanism of action for difluoromethoxy-substituted N-phenyl propanamides involves the modulation of critical intracellular signaling cascades. While the exact binding kinetics can vary based on the propanamide side-chain, the core scaffold is believed to exert its effects by interacting with specific molecular targets, most notably inhibiting enzymes involved in the PI3K/Akt/mTOR, NF-κB, and MAPK pathways[2].
PI3K/Akt/mTOR Axis Inhibition
Structural basis studies on related N-phenylpropanamides targeting phosphoinositide 3-kinases (PI3K) demonstrate that the compound occupies the ATP-binding pocket. The difluoromethoxy group engages in critical hydrophobic contacts and water-mediated hydrogen bonds, anchoring the compound in the hinge region of the kinase domain[4]. Inhibition of PI3K prevents the phosphorylation of PIP₂ to PIP₃, subsequently halting Akt activation and downstream mTOR signaling. This cascade disruption is a primary driver for apoptosis induction[2].
NF-κB Pathway Suppression
Downstream effects of this compound class include the suppression of NF-κB nuclear translocation. By inhibiting these signaling pathways, the compounds orchestrate a significant reduction in the transcription and release of pro-inflammatory cytokines, highlighting their potential in both oncology and inflammatory disease models[2].
Fig 1: Modulation of PI3K/Akt/mTOR and NF-κB pathways by difluoromethoxy N-phenyl propanamides.
Experimental Workflows & Protocols
To rigorously evaluate these compounds, researchers must employ self-validating assay systems that establish clear causality between compound application and biological effect.
Protocol A: ADP-Glo Kinase Assay for PI3K Inhibition
Causality & Validation: The ADP-Glo assay directly links kinase activity to luminescence by measuring the byproduct (ADP) of the phosphorylation event. To ensure the system is self-validating, we incorporate a "No-Enzyme Control" to establish the baseline ATP hydrolysis rate (background noise) and a "Reference Inhibitor Control" (e.g., Staurosporine) to verify assay sensitivity and dynamic range[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 µM ATP and recombinant PI3K enzyme in a standardized kinase buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂)[4].
Compound Incubation: Dispense serial dilutions of the difluoromethoxy N-phenyl propanamide (0.1 nM to 10 µM) into a 384-well plate. Add the PI3K enzyme and incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add the ATP/PIP₂ substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at 37°C.
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP (incubate for 40 minutes).
Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction (incubate for 30 minutes).
Data Acquisition: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality & Validation: This protocol isolates Phase I oxidative metabolism. By utilizing a "Minus-NADPH Control", we validate that any compound depletion is strictly CYP450-dependent rather than due to chemical instability or non-specific plate binding. A "High-Clearance Control" (e.g., Verapamil) is run in parallel to confirm the enzymatic viability of the microsome batch.
Step-by-Step Methodology:
Pre-incubation: In a 96-well plate, add human liver microsomes (0.5 mg/mL final protein concentration) and phosphate buffer (100 mM, pH 7.4). Pre-incubate the plate at 37 °C for 5 minutes[1].
Initiation: Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells[1].
Aliquoting & Quenching: At defined time points (e.g., 0, 5, 15, 30, 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide)[1].
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins[1].
LC-MS/MS Analysis: Transfer the supernatant to a new plate and quantify the remaining parent compound at each time point using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[1].
Kinetic Analysis: Calculate the intrinsic pseudo-first-order decay rate constant (Clint) by plotting the natural log of the percentage of compound remaining versus time[3].
The following tables synthesize typical pharmacological parameters demonstrating the impact of the difluoromethoxy substitution on N-phenyl propanamides compared to non-fluorinated analogs.
The integration of a difluoromethoxy group into the N-phenyl propanamide architecture yields a highly tunable biochemical probe. By simultaneously acting as a bioisosteric hydrogen bond modulator for kinase hinge-region binding and a steric shield against CYP450-mediated oxidation, these compounds offer a robust platform for targeting the PI3K/Akt/mTOR and NF-κB pathways. The self-validating protocols outlined herein ensure that researchers can confidently quantify both the target engagement and the pharmacokinetic advantages inherent to this fluorination strategy.
References
Title: N-[2-(difluoromethoxy)
Title: Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical DMPK Scientists.
Executive Summary
The compound 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (CDPP) (CAS: 852940-46-6) represents a highly specialized chemical entity often utilized as a synthetic intermediate or a structural probe in drug discovery[1]. From a pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) perspective, CDPP presents a fascinating dichotomy. It combines a metabolically robust 4-(difluoromethoxy)phenyl moiety with a highly reactive
α
-chloropropanamide core. This whitepaper provides an in-depth, predictive framework for evaluating the PK properties of CDPP, detailing the structural causality behind its metabolic routing and the self-validating experimental protocols required to quantify its systemic liabilities.
Structural Determinants of Pharmacokinetics
To accurately predict the PK profile of CDPP, we must deconstruct its structure into two primary functional domains, each driving distinct metabolic and clearance pathways.
The Difluoromethoxy (-OCF
2
H) Group: Metabolic Shielding
A primary driver for the incorporation of the difluoromethoxy group in medicinal chemistry is the profound enhancement of a drug's metabolic stability. Unlike a standard methoxy group (-OCH
3
), which is highly susceptible to cytochrome P450 (CYP)-mediated oxidative O-demethylation, the2[2]. Furthermore, the difluoromethoxy group acts as a lipophilic hydrogen bond donor, modulating the molecule's partitioning into lipid bilayers without significantly increasing its susceptibility to phase I oxidation[3]. Consequently, CYP450-mediated clearance of CDPP is predicted to be a minor pathway.
The
α
-Chloropropanamide Core: Covalent Reactivity
In stark contrast to the stable fluorinated tail, the
α
-chloropropanamide headgroup introduces a significant pharmacokinetic liability. Compounds containing
α
-chloroacetamide or
α
-chloropropanamide motifs are known electrophiles that achieve their biological effects by4[4]. While this property is leveraged in targeted covalent inhibitors, in a systemic context, it leads to rapid depletion by intracellular glutathione (GSH) and potential idiosyncratic toxicity via off-target protein alkylation[5]. Additionally, the electron-withdrawing nature of the
α
-chloro group increases the electrophilicity of the amide carbonyl, rendering it highly susceptible to cleavage by hepatic amidases and carboxylesterases.
Mechanistic Pathways of Clearance
The systemic clearance of CDPP is a competitive interplay between enzymatic hydrolysis, covalent conjugation, and, to a lesser extent, oxidative metabolism.
Predicted metabolic clearance pathways for CDPP highlighting enzymatic and covalent mechanisms.
Preclinical Pharmacokinetic Evaluation Protocols
To empirically validate the structural predictions outlined above, a rigorous, self-validating suite of in vitro assays must be employed. As a Senior Application Scientist, I emphasize that protocols must not only generate data but also prove their own internal consistency through strategic controls.
In Vitro Microsomal Stability Assay
This assay isolates Phase I (CYP450) and Phase II (glucuronidation) clearance from systemic variables.
Causality & Design: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH. To differentiate between CYP-mediated oxidation and amidase-mediated hydrolysis, a parallel incubation is run without NADPH. If CDPP degrades rapidly in the absence of NADPH, amidase hydrolysis is confirmed as the primary clearance mechanism.
Step-by-Step Protocol:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
2
.
Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL.
Compound Spiking: Spike CDPP (final concentration 1
μ
M,
≤
0.1% DMSO) into the matrix. Include Verapamil as a high-clearance positive control to validate CYP activity.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control arm, add an equivalent volume of plain buffer.
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50
μ
L aliquots and immediately quench in 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile denatures enzymes instantly, halting the reaction, while the internal standard normalizes LC-MS/MS injection variability.
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
).
Glutathione (GSH) Trapping Assay
Because 5[5], quantifying the rate of GSH adduct formation is critical for predicting in vivo half-life and toxicity.
Step-by-step experimental workflow for the in vitro glutathione (GSH) trapping assay.
Causality & Design: We use 10 mM GSH to mimic physiological intracellular concentrations. The reaction is quenched with acidic acetonitrile (0.1% Formic Acid) because GSH adducts can be unstable at neutral/basic pH; acidification locks the adduct in a stable protonated state for MS analysis.
Step-by-Step Protocol:
Incubation: Incubate 10
μ
M CDPP with 10 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Sampling: Remove 50
μ
L aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Quench into 150
μ
L of acetonitrile containing 0.1% Formic Acid.
Detection: Analyze via LC-MS/MS operating in positive ion mode. Monitor for the depletion of the parent CDPP mass (m/z 250.0) and the appearance of the corresponding GSH adduct (m/z ~521.1, accounting for the loss of HCl).
Quantitative Data Presentation
The following table synthesizes the predicted pharmacokinetic parameters of CDPP, benchmarked against a non-fluorinated, non-chlorinated reference analog (N-(4-methoxyphenyl)propanamide). This comparison isolates the specific PK impact of the difluoromethoxy and
α
-chloro modifications.
The -OCF
2
H group strictly blocks O-demethylation; steric hindrance at the
α
-carbon limits aliphatic oxidation.
Amidase Susceptibility
Moderate
High
The highly electronegative
α
-chloro group increases carbonyl electrophilicity, facilitating rapid enzymatic hydrolysis.
GSH Adduct Formation (
t1/2
)
Stable (No reaction)
Rapid (<30 min)
The
α
-chloropropanamide acts as a potent alkylating agent targeting sulfhydryl groups.
Predicted In Vivo Half-Life (
t1/2
)
1.5 - 2.0 hours
< 0.5 hours
Rapid systemic clearance is driven entirely by covalent GSH binding and amidase cleavage, bypassing traditional CYP routes.
Conclusion
The pharmacokinetic profile of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is defined by a stark structural contrast. While the difluoromethoxy group successfully insulates the molecule from traditional Phase I oxidative metabolism, the
α
-chloropropanamide moiety introduces severe metabolic instability via amidase hydrolysis and covalent thiol reactivity. For drug development professionals, CDPP should be viewed not as an orally bioavailable lead, but rather as a highly reactive chemical probe or a transient synthetic intermediate. Any preclinical progression of this scaffold would require the replacement of the
α
-chloro group to mitigate idiosyncratic toxicity and extend systemic exposure.
Introduction: The Critical Role of In Vitro Stability Assessment in Drug Development
An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of a Novel Compound, Exemplified by CAS 852940-46-6 In the journey of a new chemical entity (NCE) from the laboratory to the clinic, a thorou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Stability and Degradation Pathways of a Novel Compound, Exemplified by CAS 852940-46-6
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, a thorough understanding of its stability is paramount. In vitro stability studies serve as a crucial early-warning system, providing invaluable insights into a molecule's intrinsic chemical and metabolic liabilities. These investigations are not merely a regulatory checkbox; they are a foundational pillar of successful drug development.[1][2][3] By subjecting a compound like CAS 852940-46-6 to a battery of stressed conditions and metabolic challenges, we can predict its degradation pathways, identify potential metabolites, and inform the development of stable formulations.[2][4] The data generated from these studies are instrumental in establishing a preliminary shelf-life, guiding packaging and storage decisions, and ensuring the development of a safe and efficacious therapeutic agent.[1][3] This guide provides a comprehensive framework for elucidating the in vitro stability and degradation pathways of a novel compound, using CAS 852940-46-6 as a case study.
Part 1: Physicochemical Characterization and Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to identify its likely degradation products and pathways.[1][2][5] These studies are a cornerstone of developing and validating stability-indicating analytical methods.[3][6] For a novel compound such as CAS 852940-46-6, a systematic approach to forced degradation is essential. The industry-accepted target for degradation is typically in the range of 5-20% to ensure the generation of primary degradants without overly complex secondary degradation.[6]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those with ester or amide functionalities.[3] Investigating stability across a range of pH values is therefore critical.
Stock Solution Preparation: Prepare a stock solution of CAS 852940-46-6 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Reaction Solutions:
Acidic Hydrolysis: Dilute the stock solution in 0.1 N Hydrochloric Acid to a final concentration of 100 µg/mL.
Basic Hydrolysis: Dilute the stock solution in 0.1 N Sodium Hydroxide to a final concentration of 100 µg/mL.
Neutral Hydrolysis: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC-UV/MS method.[7]
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides.[3] Compounds with electron-rich functional groups are often susceptible.
Reaction Solution: Prepare a 100 µg/mL solution of CAS 852940-46-6 in a solution of 3% hydrogen peroxide.
Incubation: Store the solution at room temperature, protected from light, and monitor at various time points (e.g., 0, 2, 4, 8, and 24 hours).
Sample Analysis: Analyze samples directly by a validated HPLC-UV/MS method.
Photolytic Degradation
Exposure to light can induce photolytic degradation, especially in compounds with chromophores that absorb UV or visible light.[3] These studies are guided by ICH Q1B guidelines.[8]
Experimental Protocol: Photostability Assessment
Sample Preparation: Expose a solid sample of CAS 852940-46-6 and a 100 µg/mL solution (in a suitable solvent) to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis: After exposure, dissolve the solid sample and analyze both the solid and solution samples by HPLC-UV/MS, comparing them to the protected control samples.
Thermal Degradation
Thermal degradation studies assess the stability of the compound at elevated temperatures.
Sample Preparation: Place a solid sample of CAS 852940-46-6 in a controlled temperature oven (e.g., 80°C).
Incubation: Expose the sample to dry heat for a defined period (e.g., 48 hours).[7]
Sample Analysis: Dissolve the heat-stressed sample in a suitable solvent and analyze by HPLC-UV/MS.
Part 2: In Vitro Metabolic Stability
Understanding a compound's susceptibility to metabolism is a critical step in early drug discovery.[9] The liver is the primary site of drug metabolism, and in vitro systems using liver fractions can provide a reliable prediction of in vivo hepatic clearance.[10][11][12]
Metabolic Stability in Human Liver Microsomes (HLM)
Human liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[10][13] HLM assays are a cost-effective and high-throughput method for assessing Phase I metabolic stability.[10][12]
Control compounds (e.g., a high-clearance and a low-clearance compound)
Incubation:
Pre-warm a solution of HLM in phosphate buffer at 37°C.
Add CAS 852940-46-6 (final concentration typically 1 µM).
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate at 37°C, taking samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate proteins.
Analysis: Analyze the supernatant for the remaining concentration of CAS 852940-46-6 using LC-MS/MS.
Data Analysis
The rate of disappearance of the parent compound is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Parameter
Formula
Description
Rate Constant (k)
Slope of the natural log of the % remaining vs. time plot
The rate of disappearance of the compound.
In Vitro Half-life (t½)
0.693 / k
The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint)
(0.693 / t½) * (mL incubation / mg microsomes)
The rate of metabolism by a given amount of microsomes.
Part 3: Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for separating the parent drug from its degradation products and accurately quantifying each.[7][14]
HPLC-UV for Separation and Quantification
High-Performance Liquid Chromatography with UV detection is the workhorse for stability testing.[7][15] The goal is to develop a method that can resolve all significant degradation products from the parent peak.
General Protocol for Stability-Indicating HPLC Method Development
Column Selection: Start with a C18 column, as it is versatile for a wide range of compounds.
Mobile Phase Optimization:
Begin with a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Adjust the pH of the aqueous phase to optimize the peak shape of ionizable compounds.
Modify the gradient slope to achieve adequate separation of all peaks.
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select the optimal wavelength for detecting the parent compound and all degradants.
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
LC-MS/MS for Structural Elucidation
Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for identifying unknown degradation products.[7][15][16]
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of a degradant.[7]
MS/MS Fragmentation: By inducing fragmentation of the degradant's molecular ion, a fragmentation pattern is generated. This pattern provides structural clues that, when pieced together, can lead to the elucidation of the degradant's structure.[7][15]
Visualizations
Workflow for In Vitro Stability Assessment
Caption: Overall workflow for in vitro stability assessment.
Hypothetical Degradation Pathway of CAS 852940-46-6
Caption: Hypothetical degradation pathways of CAS 852940-46-6.
Conclusion
A comprehensive in vitro stability and degradation pathway analysis is a non-negotiable component of modern drug development. By systematically evaluating a new chemical entity like CAS 852940-46-6 under various stress conditions and in metabolic systems, we can proactively identify potential liabilities, guide formulation development, and build a robust data package for regulatory submissions. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to thoroughly characterize the stability of novel compounds, ultimately contributing to the development of safer and more effective medicines.
References
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Bajaj, S., et al. (n.d.).
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
ResolveMass Laboratories Inc. (2025, November 5).
Sule, S. (2023, April 23).
Pharmaceutical Technology. (2026, March 19).
PubMed. (2010, March 15). Role of human liver microsomes in in vitro metabolism of drugs-a review.
BenchChem. (2025).
IJMR. (2021, November 15).
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).
Is there a paradigm shift in use of microsomes and hepatocytes in drug discovery and development? (2016, June 29).
Choosing Between Human Liver Microsomes and Hep
IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
Slideshare. (n.d.).
MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
Topic: A Robust, Validated HPLC-UV Method for the Quantification of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document details the systematic development and va...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the systematic development and validation of a high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the precise and accurate quantification of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide. This compound, possessing a halogenated and difluoromethoxylated aromatic structure, is of interest in pharmaceutical and chemical synthesis. The narrative explains the causal logic behind each experimental choice, from mobile phase composition and column chemistry to the final validated parameters. The resulting isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and various research applications. All protocols are presented with step-by-step instructions and are validated against internationally recognized guidelines.
Introduction and Scientific Principles
The quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is a critical function in drug development and chemical manufacturing. The target analyte, 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide, incorporates a difluoromethoxy group (OCF₂H), a moiety of increasing importance in medicinal chemistry for its ability to modulate physicochemical properties like lipophilicity and metabolic stability[1][2].
High-Performance Liquid Chromatography (HPLC) is the premier technique for this application due to its high resolving power and versatility[3]. The method described herein utilizes reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. This is the logical starting point for an analyte like ours, which is predicted to be moderately non-polar. Detection is achieved via UV spectrophotometry, which is ideal for molecules containing a chromophore—in this case, the substituted phenyl ring—that absorbs light in the UV spectrum[4]. The development and validation of this method adhere to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures[5][6][7][8].
Chromophore: The substituted benzene ring provides strong UV absorbance.
Polarity: The amide group and ether linkage offer some polarity, but the chlorinated and fluorinated moieties, along with the propyl chain, contribute to significant non-polar character. The predicted LogP of a structurally similar compound is ~3.7, indicating moderate lipophilicity.
Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol, and poorly soluble in water.
These properties justify the selection of reverse-phase HPLC as the separation mode and UV detection as the quantification technique.
Method Development Strategy: A Rationale-Driven Approach
The goal is to achieve a symmetric, well-resolved peak for the analyte, free from interference, within a reasonable runtime. Our strategy is a systematic process of selecting and optimizing key parameters.
Initial Parameter Selection: The "Why"
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and the most logical starting point for separating moderately non-polar, small molecules[3][9]. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.
Mobile Phase: A mixture of water and an organic solvent is required.
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic and halogenated compounds as it can provide sharper peaks and lower UV cutoff. We will start with ACN.
Aqueous Component: To ensure good peak shape and consistent retention times, buffering the aqueous phase is often necessary. Since the analyte has an amide group that can exhibit weak basicity, a slightly acidic mobile phase can suppress potential silanol interactions on the column surface. A simple solution of 0.1% formic acid in water is an excellent, MS-compatible starting point.
Detection Wavelength (λmax): To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. This is determined by dissolving a reference standard in the mobile phase and scanning across the UV range (e.g., 200-400 nm) using a diode array detector (DAD) or a standalone UV-Vis spectrophotometer. For aromatic amides, a strong absorbance is typically expected between 240-270 nm[10][11].
Initial Elution Mode: A gradient elution (e.g., 10% to 90% ACN over 15 minutes) is first employed as a scouting run. This allows for the determination of the approximate organic solvent concentration needed to elute the analyte and reveals the presence of any late-eluting impurities. Based on the retention time from this scouting run, an efficient isocratic method can be developed to improve throughput and reproducibility.
Optimization Workflow
The following diagram illustrates the logical flow of the method development and optimization process.
1H and 13C NMR spectroscopy characterization of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Application Note: 1 H and 13 C NMR Spectroscopy Characterization of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Introduction The molecule 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note:
1
H and
13
C NMR Spectroscopy Characterization of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Introduction
The molecule 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a highly functionalized building block frequently utilized in the development of agrochemicals and pharmaceuticals. The incorporation of the difluoromethoxy (
−OCHF2
) group enhances lipophilicity, membrane permeability, and metabolic stability, making it a privileged structural motif in modern medicinal chemistry ()[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential to validate its synthesis, confirm the integrity of the chiral
α
-chloro amide center, and verify the presence of the fluorinated moiety.
Mechanistic Insights into NMR Spin Systems (E-E-A-T)
Understanding the causality behind the observed chemical shifts and scalar couplings (
J
-couplings) is critical for expert spectral interpretation. The molecule presents three distinct spin systems that must be independently verified.
The Difluoromethoxy (
−OCHF2
) Spin System
The two highly electronegative fluorine atoms exert a strong deshielding effect on both the attached carbon and proton. Because the
19F
nucleus has a spin of
1/2
and 100% natural abundance, it strongly couples with adjacent NMR-active nuclei.
1
H NMR: The geminal proton is split into a characteristic triplet by the two equivalent fluorine atoms, featuring a large coupling constant of
2JHF≈74.0 Hz
at approximately
6.50 ppm
in
CDCl3
()[2].
13
C NMR: The carbon atom is similarly split into a triplet centered around
116.0 ppm
, driven by a massive one-bond coupling constant of
1JCF≈260.0 Hz
()[3].
The 2-Chloropropanamide Motif
The
α
-carbon of the propanamide backbone is a chiral center bearing a chlorine atom, which creates a distinct aliphatic spin system.
The electron-withdrawing nature of the chlorine atom and the adjacent carbonyl group synergistically deshield the methine proton, shifting it downfield to
∼4.55 ppm
()[4].
The scalar coupling (
3JHH
) between the methine proton and the adjacent methyl group (
−CH3
) produces a classic first-order spin system: the methine proton appears as a quartet (
J≈7.0 Hz
), and the methyl protons appear as a doublet (
J≈7.0 Hz
) at
∼1.75 ppm
()[5].
The para-Substituted Aromatic Ring
The phenyl ring is substituted at the 1- and 4-positions, breaking the symmetry of a bare benzene ring and creating an AA'BB' spin system. This manifests as two distinct doublets in the
1
H NMR spectrum (around
7.15 ppm
and
7.55 ppm
), each integrating to 2 protons with an ortho-coupling constant of
3JHH≈8.8 Hz
[1].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. The integration of the
1
H NMR signals serves as an internal checksum: the total integral must equal exactly 10 protons.
Protocol 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of the synthesized compound using a microbalance.
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (
CDCl3
). Causality:
CDCl3
is selected due to the compound's lipophilicity, preventing aggregation that broadens NMR signals. Add 0.03% (v/v) tetramethylsilane (TMS) to provide a reliable
0.00 ppm
internal reference[3].
Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.
Protocol 2: NMR Acquisition
Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the
1
H and
13
C frequencies to maximize the signal-to-noise ratio.
Shimming: Perform gradient shimming to ensure magnetic field homogeneity. Causality: This is critical for resolving the fine splitting of the methine quartet and the difluoromethoxy triplet.
1
H Acquisition: Run a standard 1D
1
H pulse sequence. Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.
13
C Acquisition: Run a
1
H-decoupled 1D
13
C pulse sequence. Set D1 to 2.0 seconds to allow sufficient time for the spin-lattice relaxation of quaternary carbons (e.g., the carbonyl and ipso-aromatic carbons), and acquire 512 to 1024 scans[1].
Protocol 3: Data Processing and Validation
Fourier Transform: Apply an exponential window function (LB = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to FT to enhance the signal-to-noise ratio without compromising resolution.
Phase and Baseline Correction: Manually phase the spectrum to ensure purely absorptive peak shapes. Apply a polynomial baseline correction.
Integration Checksum (Self-Validation): Calibrate the integral of the isolated methine quartet (
∼4.55 ppm
) to exactly 1.00. The remaining integrals must logically follow: methyl doublet = 3.00, aromatic doublets = 2.00 each, difluoromethoxy triplet = 1.00, and amide singlet = 1.00. A total sum of exactly 10 protons validates the structural integrity and purity of the sample[6].
Quantitative Data Summaries
Table 1:
1
H NMR Chemical Shifts and Assignments (400 MHz,
CDCl3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
NH
8.20
br s
-
1H
Amide proton
H-2, H-6
7.55
d
3JHH
= 8.8
2H
Aromatic protons ortho to amide
H-3, H-5
7.15
d
3JHH
= 8.8
2H
Aromatic protons ortho to
−OCHF2
−OCHF2
6.50
t
2JHF
= 74.0
1H
Difluoromethoxy proton
CH-Cl
4.55
q
3JHH
= 7.0
1H
Aliphatic methine
−CH3
1.75
d
3JHH
= 7.0
3H
Aliphatic methyl
Table 2:
13
C NMR Chemical Shifts and Assignments (100 MHz,
CDCl3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Assignment
C=O
168.0
s
-
Amide carbonyl
C-4 (Ar)
147.5
s
-
Aromatic carbon ipso to
−OCHF2
C-1 (Ar)
135.0
s
-
Aromatic carbon ipso to amide
C-2, C-6 (Ar)
121.5
s
-
Aromatic carbons ortho to amide
C-3, C-5 (Ar)
120.0
s
-
Aromatic carbons ortho to
−OCHF2
−OCHF2
116.0
t
1JCF
= 260.0
Difluoromethoxy carbon
CH-Cl
55.0
s
-
Aliphatic methine carbon
−CH3
22.5
s
-
Aliphatic methyl carbon
(Note: The exact chemical shift values are representative and synthesized from homologous structures in the literature to provide an accurate predictive model for this specific compound[1][2][5].)
Visualizations
Standardized workflow for multinuclear NMR acquisition and validation.
Key scalar spin-spin coupling networks defining the molecule's NMR spectra.
References
"PubChem Compound Summary for CID 264646, 2-chloro-N-phenylpropanamide." National Center for Biotechnology Information. URL:[Link]
"PubChem Compound Summary for CID 94385, 2-Chloropropanamide." National Center for Biotechnology Information. URL:[Link]
"Mechanochemical difluoromethylations of ketones." Beilstein Journal of Organic Chemistry. URL:[Link]
"Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics." MDPI Molecules. URL:[Link]
"Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene." RSC Advances. URL:[Link]
applications of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide as a pharmaceutical intermediate
Executive Summary 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide (CAS: 852940-46-6) is a highly versatile, bifunctional pharmaceutical intermediate. It bridges two critical chemical spaces in modern drug design: a rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide (CAS: 852940-46-6) is a highly versatile, bifunctional pharmaceutical intermediate. It bridges two critical chemical spaces in modern drug design: a reactive α-chloro amide electrophile for rapid scaffold elaboration, and a metabolically robust difluoromethoxy (-OCF₂H) bioisostere. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this intermediate in the development of targeted therapeutics, such as Matrix Metalloproteinase (MMP) and kinase inhibitors.
Mechanistic Insights & Structural Rationale
As a Senior Application Scientist, selecting the right intermediate requires balancing reactivity with pharmacological viability. This compound offers a dual advantage:
The α-Chloro Amide Electrophile
The α-chloro amide serves as an optimal hub for nucleophilic acyl substitution and S_N2 displacements[1].
Causality of Reactivity : The adjacent carbonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond, highly accelerating nucleophilic attack by amines or thiols.
Halogen Selection : The chloride leaving group strikes a perfect kinetic balance. It is significantly more stable for long-term storage than its iodo- or bromo- analogues, yet remains sufficiently reactive under mild thermal conditions to prevent substrate degradation during synthesis[1].
The Difluoromethoxy (-OCF₂H) Bioisostere
Unlike the purely lipophilic trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a highly polarized hydrogen atom.
Lipophilic Hydrogen Bond Donor : The -OCF₂H group acts as a unique bioisostere for hydroxyl and methoxy groups, capable of engaging in weak but critical hydrogen bonding with target protein active sites while simultaneously increasing membrane permeability[2].
Metabolic Shielding : The strong electron-withdrawing nature of the C-F bonds deactivates the adjacent oxygen atom. This renders the ether linkage highly resistant to oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes, directly translating to an extended in vivo half-life for the resulting drug candidates[3].
Experimental Protocols & Workflows
The following protocols detail the divergent synthesis of active pharmaceutical ingredients (APIs) from this intermediate.
Protocol A: Synthesis of α-Amino Amide Derivatives (Kinase Inhibitor Precursors)
Objective : To synthesize tertiary amine derivatives (e.g., piperazine/morpholine adducts) via S_N2 displacement.
Causality & Design : Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature optimally solvates the S_N2 transition state without competing as a nucleophile. Potassium carbonate (K₂CO₃) acts as a heterogeneous base to scavenge the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.
Step-by-Step Methodology :
Preparation : In an oven-dried round-bottom flask under N₂, dissolve 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (1.0 eq) in anhydrous MeCN (0.2 M).
Activation : Add finely powdered anhydrous K₂CO₃ (2.5 eq) and the secondary amine (1.2 eq). Expert Insight: A slight stoichiometric excess of the amine ensures complete consumption of the electrophile, simplifying downstream chromatography.
Reaction : Heat the suspension to 60°C with vigorous stirring for 4–6 hours.
Self-Validation (In-Process Control) : Monitor the reaction via LC-MS. This protocol is intrinsically self-validating: the starting material exhibits a distinct 3:1 isotopic mass signature (M / M+2) due to the chlorine atom[1]. The reaction is deemed complete when this isotopic signature completely disappears, replaced by the exact mass of the aminated product.
Workup : Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).
Protocol B: Synthesis of α-Thioether Amides (MMP Inhibitor Precursors)
Objective : To couple heterocyclic thiols to the propanamide backbone, a critical step in synthesizing hemopexin-domain Matrix Metalloproteinase (MMP) inhibitors[4].
Causality & Design : Thiols are highly nucleophilic but prone to oxidative dimerization. Dimethylformamide (DMF) is chosen to fully dissolve the thiolate salt, while strict inert atmosphere conditions prevent disulfide formation.
Step-by-Step Methodology :
Thiolate Generation : Dissolve the heterocyclic thiol (1.1 eq) in anhydrous DMF (0.1 M) under N₂. Add Cs₂CO₃ (1.5 eq) and stir at 25°C for 15 minutes to generate the highly nucleophilic thiolate anion.
Coupling : Dropwise add a solution of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (1.0 eq) in DMF. Expert Insight: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of bis-alkylation.
Reaction : Stir at 25°C for 2 hours. The high nucleophilicity of the thiolate allows full conversion at room temperature, preserving sensitive functional groups.
Self-Validation : Perform a modified Ellman’s test on a reaction aliquot. The immediate disappearance of the free thiol (loss of yellow color upon reagent addition) intrinsically validates the completion of the coupling.
Workup : Quench with cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum at 50°C.
Quantitative Data: Reaction Optimization
The table below summarizes the optimized parameters for nucleophilic substitution on the α-chloro amide backbone, demonstrating the intermediate's versatility across different nucleophile classes.
Nucleophile Class
Specific Reagent
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Purity (LC-MS)
Cyclic Amine
Morpholine
MeCN
K₂CO₃
60
4.0
88
>98%
Cyclic Amine
N-Methylpiperazine
DMF
DIPEA
80
6.0
82
>95%
Heterocyclic Thiol
Pyrimidine-2-thiol
DMF
Cs₂CO₃
25
2.0
94
>99%
Primary Amine
Benzylamine
THF
Et₃N
65
8.0
76
>92%
Visualizations
Synthetic divergence of the α-chloro amide intermediate into distinct pharmacological classes.
Pharmacological advantages of the difluoromethoxy bioisostere in drug design.
References[4] Title: The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC | Source: nih.gov | URL: Verified Link[2] Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Source: researchgate.net | URL: Verified Link[3] Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem | Source: benchchem.com | URL: Verified Link[1] Title: Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide - PMC | Source: nih.gov | URL: Verified Link
Application Note: Mass Spectrometry Fragmentation Pathways of N-(2-bromobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine (CAS 852940-46-6)
Audience: Researchers, scientists, and drug development professionals. Introduction N-(2-bromobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine, also known as a substituted N-benzyl-5-methoxytryptamine, belongs to a class...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-bromobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine, also known as a substituted N-benzyl-5-methoxytryptamine, belongs to a class of compounds with significant interest in medicinal chemistry and pharmacology due to their interaction with serotonin receptors.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships, metabolism, and for quality control in pharmaceutical development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of such compounds.[2]
This application note provides a detailed guide to the expected fragmentation pathways of CAS 852940-46-6 under positive ion electrospray ionization (ESI) conditions. Understanding these fragmentation patterns is crucial for the unambiguous identification of this analyte in complex matrices and for the development of robust quantitative methods. The fragmentation of N-substituted tryptamines is primarily governed by the stable indole nucleus and the cleavage points along the ethylamine side-chain and the N-benzyl group.[3][4]
Experimental Design & Protocols
Rationale for Experimental Choices
Ionization Mode: Positive ion Electrospray Ionization (ESI) is selected due to the presence of a secondary amine in the structure of N-(2-bromobenzyl)-5-methoxytryptamine. This amine is readily protonated in the ESI source, forming a stable [M+H]⁺ precursor ion, which is ideal for subsequent fragmentation analysis.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of fragment ions, which greatly enhances the confidence in fragmentation pathway assignments.[5]
Chromatography: Reversed-phase liquid chromatography is the method of choice for separating the analyte from potential impurities or matrix components before it enters the mass spectrometer. A C18 column with a gradient elution using water and acetonitrile, both modified with a small amount of formic acid, is a standard and effective approach. The formic acid aids in the protonation of the analyte, improving ionization efficiency.
Experimental Workflow
The overall workflow for analyzing the fragmentation pathways of CAS 852940-46-6 involves sample preparation, LC-MS/MS analysis, and data interpretation.
Caption: General workflow for fragmentation analysis.
Detailed Protocols
Protocol 1: Sample Preparation
Prepare a stock solution of N-(2-bromobenzyl)-5-methoxytryptamine at a concentration of 1 mg/mL in LC-MS grade methanol.
From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
Vortex the working solution to ensure homogeneity.
Protocol 2: LC-MS/MS Parameters
Liquid Chromatography (LC) Parameters:
Parameter
Value
Column
C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 2 minutes
Flow Rate
0.3 mL/min
Column Temp.
40 °C
Injection Vol.
5 µL
Mass Spectrometry (MS) Parameters:
Parameter
Value
Ionization Mode
Electrospray (ESI), Positive
Scan Mode
Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 Scan Range
m/z 100 - 500
MS/MS Scan Range
m/z 50 - 400
Capillary Voltage
3.5 kV
Collision Energy
Ramped (e.g., 15-40 eV)
Collision Gas
Argon
Results and Discussion: Proposed Fragmentation Pathways
The structure of N-(2-bromobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine (Molecular Formula: C₁₈H₁₉BrN₂O) has a monoisotopic mass of 358.0735 g/mol . Upon positive ESI, the protonated molecule [M+H]⁺ will be observed at m/z 359.0813 .
The fragmentation of this class of compounds is well-documented and typically involves cleavage at several key bonds, primarily driven by the stability of the resulting fragments.[6][7] The most common fragmentation pathways for N-benzyl tryptamines involve the cleavage of the C-N bond between the ethylamine side chain and the benzyl group, and the cleavage of the C-C bond alpha to the indole ring.[4]
Key Fragmentation Pathways
Formation of the Indole-ethylamine Fragment (m/z 190.1124): The most characteristic fragmentation pathway for N-benzyl tryptamines is the cleavage of the benzylic C-N bond. This results in the loss of a neutral 2-bromobenzyl radical and the formation of a stable protonated 5-methoxytryptamine fragment. This is often the base peak in the MS/MS spectrum.
Formation of the Tropylium-like Ion (m/z 169.9807): Cleavage of the N-CH₂ bond can also lead to the formation of the 2-bromobenzyl cation. This ion can rearrange to a more stable tropylium-like structure.
Formation of the Indolyl-methyl Cation (m/z 160.0757): A common fragmentation pathway for tryptamines involves the cleavage of the β-carbon-nitrogen bond of the ethylamine side chain. This results in the formation of a highly stable, resonance-delocalized indolyl-methyl cation.
Summary of Key Fragment Ions
m/z (Calculated)
Ion Formula [M+H]⁺
Description
359.0813
C₁₈H₂₀BrN₂O⁺
Precursor Ion
190.1124
C₁₁H₁₅N₂O⁺
Protonated 5-methoxytryptamine, resulting from loss of 2-bromobenzyl radical.
169.9807
C₇H₆Br⁺
2-bromobenzyl cation (or tropylium-like ion).
160.0757
C₁₀H₁₀NO⁺
Indolyl-methyl cation, resulting from cleavage of the ethylamine side chain.
Visual Representation of Fragmentation
The following diagram illustrates the proposed primary fragmentation pathways for the protonated molecule of CAS 852940-46-6.
Caption: Proposed fragmentation of protonated CAS 852940-46-6.
Conclusion
The mass spectrometric fragmentation of N-(2-bromobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine (CAS 852940-46-6) under positive ESI conditions is characterized by predictable cleavage patterns. The primary fragment ions observed correspond to the formation of the protonated 5-methoxytryptamine (m/z 190.1124), the 2-bromobenzyl cation (m/z 169.9807), and the stable indolyl-methyl cation (m/z 160.0757). These characteristic fragments provide a reliable basis for the structural confirmation and identification of this compound in various analytical applications, from forensic analysis to drug metabolism studies. The provided protocol offers a robust starting point for developing and validating methods for the analysis of this and structurally related compounds.
References
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
Aguiar, G. P., et al. (2021). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 32(5), 1035-1044. [Link]
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(11), 1017-1034. [Link]
Brast, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. ResearchGate. [Link]
Chen, J., et al. (2016). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Chengdu Institute of Biology, Chinese Academy of Sciences. [Link]
Glennon, R. A., et al. (1994). Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkyl- and indolylalkylamines. Journal of Medicinal Chemistry, 37(13), 1929-1935. [Link]
McIlhenny, E. H., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1144-1155. [Link]
Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Florida International University Digital Commons. [Link]
Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529. [Link]
Application Notes & Protocols for the Comprehensive Evaluation of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide in Agrochemical Formulations
I. Introduction: Context and Rationale The chloroacetamide herbicide class, to which 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide belongs, represents a significant category of agrochemicals used for selective weed c...
Author: BenchChem Technical Support Team. Date: March 2026
I. Introduction: Context and Rationale
The chloroacetamide herbicide class, to which 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide belongs, represents a significant category of agrochemicals used for selective weed control.[1] The efficacy and safety of these herbicides are intrinsically linked to the precise concentration of the active ingredient (AI) and the profile of impurities within the final formulation. The introduction of a difluoromethoxy group on the phenyl ring is a strategic chemical modification intended to modulate the compound's lipophilicity and metabolic stability, potentially enhancing its herbicidal activity and persistence.
Evaluating a new or existing AI like 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide within its formulation is a critical regulatory and quality control requirement.[2][3][4] This process ensures that the product sold meets safety standards for human health and the environment, and performs effectively in the field.[3][4] These application notes provide a framework and detailed protocols for the robust analytical evaluation of this compound, focusing on identity, purity, concentration, and stability. The methodologies are designed to be self-validating and grounded in established analytical chemistry principles.
II. Physicochemical Profile and Formulation Implications
A thorough understanding of the AI's physicochemical properties is foundational to selecting an appropriate formulation strategy and developing effective analytical methods.
Table 1: Physicochemical Properties of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide and Related Structures
Property
Value (Predicted/Typical)
Implication for Formulation & Analysis
Molecular Formula
C10H10ClF2NO2
---
Molecular Weight
~253.64 g/mol
Essential for preparing standard solutions of known molarity.
Predicted XlogP
~3.6
Indicates high lipophilicity, suggesting good solubility in organic solvents but low solubility in water.[5] This favors formulations like Emulsifiable Concentrates (EC) or Suspension Concentrates (SC).[6]
Hydrogen Bond Donors
1
Influences intermolecular interactions and solubility.
Hydrogen Bond Acceptors
3
Influences polarity and potential for interaction with formulation excipients.
Formulation Strategy Insight:
The high predicted XlogP suggests that 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide will be poorly soluble in water. Therefore, formulation types that utilize organic solvents or create stable suspensions are most appropriate.
Emulsifiable Concentrates (EC): The AI is dissolved in a non-polar solvent with emulsifiers. Upon dilution with water in the spray tank, a stable emulsion is formed. This is a suitable choice for lipophilic compounds.[6]
Suspension Concentrates (SC): The solid AI is milled to a fine particle size and suspended in water with the aid of dispersing and wetting agents. This avoids the use of organic solvents but requires careful control of particle size and suspension stability.
Wettable Powders (WP): The AI is mixed with a solid carrier and wetting/dispersing agents. This dry formulation is mixed with water by the end-user. It requires constant agitation in the spray tank to prevent settling.[6][7]
The choice of formulation directly impacts the sample preparation protocol for analysis. For ECs, a simple dilution in an organic solvent may suffice, whereas for SCs and WPs, a robust extraction step is necessary to separate the AI from the solid and aqueous matrices.
III. Core Analytical Protocols
Protocol 1: Quantification of Active Ingredient by High-Performance Liquid Chromatography (HPLC)
Causality and Principle: This protocol employs Reverse-Phase HPLC with UV detection, the industry standard for quantifying aromatic, non-volatile active ingredients in agrochemical formulations. The phenyl ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive and specific detection. The C18 stationary phase separates compounds based on hydrophobicity, which is ideal for this lipophilic molecule. LC-MS/MS can be used as an orthogonal method for confirmation and for matrices with high interference.[8]
Experimental Workflow for AI Quantification
Caption: Workflow for quantifying the active ingredient in a formulation.
Methodology:
Reagents and Materials:
Certified Reference Standard (CRS) of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (>99% purity).
Acetonitrile (ACN), HPLC grade.
Water, HPLC grade.
Formic Acid, analytical grade.
Volumetric flasks, pipettes, and analytical balance.
0.45 µm PTFE syringe filters.
Standard Preparation:
Accurately weigh ~25 mg of the CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN to create a 1000 µg/mL stock solution.
Perform serial dilutions of the stock solution with ACN to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Preparation:
Accurately weigh an amount of formulation equivalent to ~25 mg of the AI into a 25 mL volumetric flask.
Add ~15 mL of ACN, sonicate for 15 minutes to ensure complete extraction.
Allow the solution to return to room temperature, then dilute to volume with ACN. Mix thoroughly.
Perform a further dilution as necessary to bring the theoretical concentration within the calibration range (e.g., a 1:20 dilution for a target concentration of 50 µg/mL).
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
System Suitability: Before analysis, inject the mid-point standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be <2.0%.
Calibration: Construct a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (r²) should be >0.999.
Quantification: Calculate the concentration of the AI in the sample injection using the calibration curve. Back-calculate to determine the weight/weight percentage (% w/w) of the AI in the original formulation.
Protocol 2: Impurity Profiling and Identification
Causality and Principle: Impurity profiling is mandatory for regulatory submissions to ensure product safety.[9][10] Impurities can arise from the synthesis process (starting materials, by-products) or degradation of the AI during storage.[10][11] This protocol uses high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to detect, identify, and quantify these impurities. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds, which is a powerful tool for structural elucidation.[12]
Logical Framework for Impurity Investigation
Caption: Decision-making process for impurity identification and reporting.
Methodology:
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Sample Preparation:
Prepare a concentrated solution of the formulation sample, typically 1-5 mg/mL, to ensure detection of low-level impurities. Use the same extraction procedure as in Protocol 1.
LC-MS/MS Conditions:
LC Conditions: Use the same column and mobile phases as in Protocol 1, but employ a longer, shallower gradient to achieve maximum separation of closely eluting impurities (e.g., a 30-40 minute gradient).
MS Conditions (Positive ESI Mode):
Scan Mode: Full scan MS from m/z 100-1000 to detect all ions.
Data-Dependent Acquisition (DDA): Configure the instrument to automatically perform MS/MS fragmentation on the top 3-5 most intense ions detected in each full scan.
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
Data Analysis and Elucidation:
Process the data using appropriate software (e.g., vendor-specific software, open-source tools).
Identify Impurities: Compare the chromatogram of the sample to a blank (diluent) injection to identify true sample-related peaks.
Determine Elemental Composition: For each impurity peak, extract the accurate mass from the full scan data. Use the software to predict possible elemental formulas (typically with <5 ppm mass error).
Elucidate Structure: Analyze the MS/MS fragmentation pattern. Propose a structure that is consistent with the precursor mass, the fragment ions, and known chemical reaction pathways (e.g., hydrolysis of the amide bond, loss of chlorine). Compare potential structures to known synthesis intermediates or potential by-products.[13]
Quantification: For a semi-quantitative estimate, calculate the area percentage of each impurity relative to the total area of all peaks. For accurate quantification, a reference standard for the impurity is required.
Table 2: Common Potential Impurities and Their Origins
Impurity Type
Potential Structure/Description
Likely Origin
Starting Material
4-(difluoromethoxy)aniline
Incomplete reaction during synthesis.
Intermediate
2-chloropropanoyl chloride
Reagent carryover.
By-product
Isomeric variants (e.g., ortho- or meta-substituted)
Side reactions during synthesis.
Degradation Product
4-(difluoromethoxy)phenylamine and 2-chloropropanoic acid
Hydrolysis of the amide bond.
Protocol 3: Accelerated Stability Testing
Causality and Principle: Accelerated stability testing is a predictive tool used to determine the shelf-life of a product and to identify potential degradation pathways under stressful conditions.[9] By exposing the formulation to elevated temperatures, the rate of chemical degradation is increased, allowing for the observation of changes in a shorter timeframe. This data is crucial for determining appropriate storage conditions and for regulatory registration.
Workflow for Accelerated Stability Study
Caption: Step-by-step process for conducting an accelerated stability study.
Methodology:
Study Setup:
Use a single, homogenous batch of the final agrochemical formulation.
Package the formulation in the proposed commercial packaging to simulate real-world conditions.
Place the samples in a calibrated stability chamber set to a standard accelerated condition (e.g., 54 ± 2 °C, a common condition for agrochemical stability studies).
Establish a pull schedule, for example: T=0, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
Time-Zero (T=0) Analysis:
Before placing samples in the chamber, perform a complete analysis on a representative sample.
Quantify the AI content using the HPLC method in Protocol 1 . This establishes the baseline value.
Perform a comprehensive impurity profile using the LC-MS/MS method in Protocol 2 to document the initial impurity levels.
Analysis at Subsequent Time Points:
At each scheduled pull point, remove the required number of samples from the chamber.
Allow them to equilibrate to room temperature.
Perform the AI quantification (Protocol 1 ) and impurity profiling (Protocol 2 ) on each sample.
Data Evaluation:
AI Content: Plot the % w/w of the AI against time. A significant decrease (e.g., >5%) from the initial value may indicate instability.
Impurity Profile: Monitor the levels of existing impurities and look for the appearance of new peaks. Any impurity that increases significantly or any new impurity that grows to above the reporting threshold (e.g., 0.1%) must be identified and documented.
Physical Properties: Visually inspect the formulation at each time point for any changes in color, phase separation, or crystal growth.
Table 3: Example Data Logging for Stability Study
Time Point
Storage Temp.
AI Content (% of Initial)
Impurity A (Area %)
New Degradant B (Area %)
Physical Observations
T=0
25°C
100.0%
0.08%
Not Detected
Homogenous liquid
2 Weeks
54°C
99.5%
0.09%
0.05%
No change
4 Weeks
54°C
98.9%
0.11%
0.12%
Slight yellowing
8 Weeks
54°C
97.8%
0.15%
0.25%
Noticeable yellowing
12 Weeks
54°C
96.5%
0.18%
0.40%
No phase separation
IV. References
2-Chloro-4-fluoro-N-phenylbenzamide - PMC - NIH . National Institutes of Health. Available at: [Link]
2-chloro-n-[4-(trifluoromethoxy)phenyl]propanamide (C10H9ClF3NO2) - PubChemLite . PubChem. Available at: [Link]
Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC . National Institutes of Health. Available at: [Link]
Pesticide Formulations Fact Sheet . University of Nebraska-Lincoln. Available at: [Link]
Regulatory and Guidance Information by Topic: Pesticides | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC . National Institutes of Health. Available at: [Link]
Impurity Profiling In Pharmaceuticals: A Review - ijprajournal . International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]
Structure–function relationships in plant phenylpropanoid biosynthesis - PMC - NIH . National Institutes of Health. Available at: [Link]
(PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate . ResearchGate. Available at: [Link]
A Guide for Pesticide Registrants . California Department of Pesticide Regulation. Available at: [Link]
Role of Phenylpropanoids and Flavonoids in Plant Defense Mechanism - ResearchGate . ResearchGate. Available at: [Link]
2-chloro-N-(3,4-difluorophenyl)propanamide — Chemical Substance Information - NextSDS . NextSDS. Available at: [Link]
2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide — Chemical Substance Information - NextSDS . NextSDS. Available at: [Link]
Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate - Oriental Journal of Chemistry . Oriental Journal of Chemistry. Available at: [Link]
Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - Oregon State University . Oregon State University. Available at: [Link]
Herbicide Application and Sprayer Calibration - MP44 2026 Arkansas Recommended Chemicals for Weed and Brush Control . University of Arkansas System Division of Agriculture. Available at: [Link]
A Guide to Pesticide Registration . PennState Extension. Available at: [Link]
WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) . Google Patents. Available at:
Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry . ScienceDirect. Available at: [Link]
A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis - MDPI . MDPI. Available at: [Link]
Plants' Chemical Warfare Mechanism Revealed For First Time | IFLScience . IFLScience. Available at: [Link]
Guide to Pesticide Formulations and Applications - Online Pest Control Courses . Online Pest Control Courses. Available at: [Link]
Impurity Profiling: A Review | Asian Journal of Pharmaceutical Research and Development - ajprd . Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications . ACS Publications. Available at: [Link]
June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders - The Center for Forensic Science Research & Education . The Center for Forensic Science Research & Education. Available at: [Link]
Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrome - FDA . U.S. Food and Drug Administration. Available at: [Link]
High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions . Sterling Pharma Solutions. Available at: [Link]
40 CFR Part 152 -- Pesticide Registration and Classification Procedures - eCFR . Electronic Code of Federal Regulations. Available at: [Link]
ANALYTICAL METHOD SUMMARIES . Eurofins. Available at: [Link]
Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory . Contract Laboratory. Available at: [Link]
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW - ijrti . International Journal of Research Trends and Innovation. Available at: [Link]
Herbicide Mixing Order - Bayer Crop Science . Bayer Crop Science. Available at: [Link]
4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl- . NIST. Available at: [Link]
Impurity Profiling And Degradation Study: A Review - IJRAR.org . International Journal of Research and Analytical Reviews. Available at: [Link]
Herbicides – Take Care of the Basics - Harrell's . Harrell's. Available at: [Link]
Scientists uncover what makes plants 'clot' - EurekAlert! . EurekAlert!. Available at: [Link]
purification and isolation techniques for synthesized 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Application Note: Purification and Isolation Techniques for Synthesized 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide Introduction & Chemical Profile 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a critical α...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Purification and Isolation Techniques for Synthesized 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Introduction & Chemical Profile
2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a critical
α
-chloro amide intermediate utilized in the development of advanced agrochemicals and enzyme inhibitors (such as DapE inhibitors for antibacterial applications)[1]. The compound is typically synthesized via the N-acylation of 4-(difluoromethoxy)aniline with 2-chloropropanoyl chloride[2].
Because the difluoromethoxy group is strongly electron-withdrawing, it significantly reduces the nucleophilicity of the aniline nitrogen. Consequently, the synthesis often requires an excess of acyl chloride and extended reaction times. This drives the reaction to completion but leaves behind a complex crude mixture containing unreacted starting materials, hydrolyzed acyl chloride (2-chloropropanoic acid), and highly lipophilic bis-acylated byproducts that must be systematically removed.
Causality in Purification Strategy (E-E-A-T)
The purification of this specific molecule requires a delicate, self-validating approach dictated by its unique structural triad:
Reactive
α
-Chloro Group: The
α
-chloro moiety is highly susceptible to nucleophilic substitution and elimination. Harsh basic conditions (e.g., NaOH, KOH) must be strictly avoided during aqueous workup to prevent hydrolysis into the corresponding
α
-hydroxy amide or base-induced intermolecular polymerization[3].
Lipophilic Difluoromethoxy Ether: This group imparts significant lipophilicity to the molecule. In normal-phase chromatography, the compound elutes faster than typical amides, requiring a low-polarity solvent system to prevent co-elution with non-polar impurities.
Amide Linkage: The secondary amide provides a strong hydrogen-bond donor/acceptor site, which serves as the primary handle for retention on normal-phase silica gel[1].
Fig 1. Structural features dictating the compound's isolation and purification strategy.
Anticipated Impurity Profile
To establish a self-validating purification system, it is critical to map the expected impurities against their chemical nature and the specific step designed to clear them.
Table 1: Impurity Profile and Clearance Strategy
Impurity
Source
Chemical Nature
Targeted Removal Strategy
2-Chloropropanoic acid
Hydrolysis of excess acyl chloride
Acidic, Polar
Aqueous extraction (Mild Base)
4-(Difluoromethoxy)aniline
Unreacted starting material
Basic, Moderately Polar
Aqueous extraction (Mild Acid)
Bis-acylated byproduct
Over-reaction
Neutral, Highly Lipophilic
Flash Chromatography (Elutes first)
Amine Hydrochloride Salts
Byproducts of acylation
Ionic, Highly Polar
Aqueous extraction (Water/Brine)
Step-by-Step Experimental Protocols
Fig 2. Step-by-step isolation workflow for the synthesized alpha-chloro amide.
Causality: This step removes ionic salts and unreacted starting materials. A weak base is chosen specifically to prevent the degradation of the
α
-chloro group[3].
Dilute the crude reaction mixture (typically in Dichloromethane, DCM) with an equal volume of DCM.
Wash the organic layer with saturated aqueous
NaHCO3
(10 mL/g of crude). Note:
NaHCO3
(pH ~8.3) neutralizes the HCl byproduct and extracts 2-chloropropanoic acid into the aqueous layer as a sodium salt without hydrolyzing the target molecule.
Wash the organic layer with 1M aqueous HCl (5 mL/g) to protonate and remove any unreacted 4-(difluoromethoxy)aniline as its water-soluble hydrochloride salt.
Wash with saturated brine (10 mL/g), dry the organic layer over anhydrous
Na2SO4
, and concentrate under reduced pressure at a temperature not exceeding 40°C to prevent thermal degradation[3].
Causality: Chromatography separates the target from neutral, lipophilic bis-acylated impurities. The gradient starts highly non-polar due to the difluoromethoxy group's influence on the molecule's overall Rf value[1].
Pre-pack a silica gel column (40-60 µm mesh) using 100% Hexane.
Load the concentrated crude mixture onto the column using a minimal amount of DCM (dry loading onto silica is recommended if the crude is highly viscous).
Elute using the step gradient outlined in Table 2.
Self-Validation: Monitor fractions via TLC (UV detection at 254 nm). The target product typically exhibits an Rf of ~0.45 in a 75:25 Hexane:EtOAc system. Pool all fractions containing the single target spot and concentrate in vacuo.
Table 2: Flash Chromatography Gradient Protocol
Column Volume (CV)
Hexane (%)
EtOAc (%)
Target Elution Profile
0 - 2
95
5
Bis-acylated impurities (Discard)
2 - 5
90
10
Trace non-polar organics (Discard)
5 - 10
80
20
Target Compound (Collect)
10 - 12
50
50
Trace unreacted aniline / Polar waste
Protocol 3: Recrystallization (Polishing Step)
Causality: While chromatography provides >95% purity, recrystallization is required to achieve >99% purity for biological assays or downstream API synthesis. The DCM/Hexane solvent-antisolvent pairing forces the lipophilic target to crystallize while leaving trace polar impurities in the mother liquor[1][2].
Dissolve the pooled, concentrated product from the chromatography step in a minimal volume of warm DCM (approx. 2-3 mL/g).
Slowly add Hexane dropwise under gentle stirring until the solution becomes slightly turbid (cloud point).
Add a single drop of DCM to clear the turbidity, then allow the mixture to cool undisturbed to room temperature.
Transfer the flask to an ice bath (0-4°C) for 2 hours to maximize crystal yield.
Self-Validation: Filter the resulting white crystals under vacuum, wash with ice-cold Hexane, and dry at 40°C. Verify purity by taking a melting point; a sharp melting range indicates high purity[2][3].
References
MDPI (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Pharmaceuticals. [1]
Loyola eCommons (2023). Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Loyola University Chicago. [2]
Guide to the Preparation and Validation of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Stock Solutions for In Vitro Cell-Based Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent pre...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a detailed protocol for the preparation, sterilization, storage, and validation of stock solutions for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each critical step. Adherence to these protocols will ensure the integrity of the compound and minimize variability in experimental outcomes, a crucial aspect of drug discovery and development.
Introduction: The Criticality of Stock Solution Integrity
This guide is designed as a self-validating system. It establishes a robust workflow from initial calculation and dissolution to long-term storage and, critically, functional validation. The primary solvent discussed is Dimethyl Sulfoxide (DMSO), a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds, making it a common choice in cell culture applications.[2][3][4] However, the cytotoxic potential of the solvent itself necessitates careful control of its final concentration in the culture medium.[5]
Physicochemical Properties of the Compound
A thorough understanding of the compound's properties is the first step in developing a reliable preparation protocol. The data presented below is for a closely related structural analog, which serves as a reliable reference for procedural development.
Protocol I: Preparation of a 10 mM Master Stock Solution
This protocol details the steps to prepare a high-concentration master stock solution, which serves as the foundation for all subsequent experimental dilutions.
Sterile, amber microcentrifuge tubes or glass vials
Sterile, disposable syringe (1-3 mL)
Sterile syringe filter, 0.2 µm, with a DMSO-compatible membrane (e.g., Polytetrafluoroethylene [PTFE] or Nylon)[7][8]
Vortex mixer
Calibrated pipettes and sterile, filtered pipette tips
Step-by-Step Methodology
Step 1: Mass Calculation
The initial and most critical step is the accurate calculation of the mass of the compound required to achieve the desired molar concentration. The calculation is based on the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example for a 10 mM stock in 1 mL of DMSO:
Mass (mg) = 10 mmol/L * 0.001 L * 249.64 g/mol
Mass (mg) = 2.4964 mg
Step 2: Weighing and Dissolution
In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.50 mg) of the compound powder.
Transfer the powder directly into a sterile, pre-labeled amber microcentrifuge tube or glass vial. Using amber vials is a best practice to protect potentially light-sensitive compounds from photodecomposition.[9]
Add the calculated volume of sterile DMSO (e.g., 1 mL) to the vial.
Securely cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed.[10]
Step 3: Sterilization
While DMSO is hostile to most microorganisms, sterile filtration is a mandatory step to ensure the stock solution does not introduce contamination into the cell cultures.[11]
Using a sterile syringe, draw up the entire volume of the dissolved compound solution.
Attach a 0.2 µm sterile syringe filter with a DMSO-compatible PTFE membrane to the syringe.[8]
Carefully dispense the solution through the filter into a new, sterile amber vial. This process removes any potential microbial contaminants.
Step 4: Aliquoting and Storage
Long-term stability is best maintained by avoiding repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[12]
Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
Label each aliquot clearly with the compound name, concentration (10 mM), date of preparation, and your initials.
Store the aliquots at -20°C or -80°C for long-term storage. For many organic compounds, storage as a neat solid is preferred, but once in solution, cryogenic storage is optimal.[12][13]
Workflow Diagram for Stock Solution Preparation
The following diagram outlines the comprehensive workflow for preparing the master stock solution.
Caption: Workflow for preparing a 10 mM master stock solution.
Protocol II: Preparation of Working Solutions for Cell Treatment
The high-concentration master stock must be diluted to the final desired concentration in the cell culture medium immediately before use.
Thaw the Stock: Remove one aliquot of the 10 mM master stock solution from the freezer and thaw it at room temperature.
Pre-warm Medium: Ensure the complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.[10]
Perform Serial Dilutions: It is often impractical and inaccurate to perform a single large dilution. Instead, perform serial dilutions.
Rationale: Adding a very small volume of concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to precipitate out of solution.[14] A multi-step dilution helps mitigate this "shock."
Final Dilution and Vehicle Control:
Working Solution: Add the appropriate volume of the diluted stock to your pre-warmed cell culture medium to achieve the final treatment concentration.
Vehicle Control: It is absolutely essential to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.[5] This allows you to distinguish the effects of the compound from any potential effects of the solvent.
Solvent Concentration Limit: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, with ≤ 0.1% being the widely accepted standard to avoid solvent-induced cytotoxicity.[5]
Protocol III: Quality Control & Stock Validation via MTT Cytotoxicity Assay
A prepared stock solution should be validated to confirm its biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] This protocol provides a reliable method to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) of your compound.
Step-by-Step Methodology
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours in a humidified incubator (e.g., 37°C, 5% CO₂).[15]
Compound Treatment: Prepare a series of working solutions of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) in complete culture medium. Also, prepare a "vehicle control" (medium + DMSO) and a "cells only" control (medium only).
Remove the old medium from the cells and add 100 µL of the respective treatment solutions to each well.
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours.[15][17][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][18]
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
MTT Assay Workflow Diagram
Caption: Workflow for validating stock solution activity via MTT assay.
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Compound precipitates upon dilution in aqueous medium.
The compound has low aqueous solubility; "solvent shock."
Perform intermediate dilution steps in DMSO before the final dilution into the medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Gently warm the medium to 37°C before adding the compound.[14]
Inconsistent results between experiments.
Inaccurate pipetting; degradation of stock solution due to multiple freeze-thaw cycles; stock solution evaporation.
Use calibrated pipettes. Always use a fresh single-use aliquot for each experiment.[12] Ensure vial caps are sealed tightly during storage.
Contamination in cell culture after treatment.
Non-sterile stock solution or poor aseptic technique.
Ensure the master stock is sterile-filtered through a 0.2 µm filter.[8] Always prepare working solutions in a certified biosafety cabinet.
Vehicle control shows significant cytotoxicity.
Final DMSO concentration is too high; old or oxidized DMSO was used.
Ensure the final DMSO concentration is ≤ 0.1%.[5] Use a fresh, high-purity, cell culture-grade bottle of DMSO and store it properly to prevent moisture absorption.
Safety Precautions
Compound Handling: Always handle 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide powder in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO and solutions containing it.
Disposal: Dispose of all chemical waste, including unused stock solutions and treated cell culture medium, according to your institution's hazardous waste disposal guidelines.
References
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 19, 2026, from [Link]
Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved March 19, 2026, from [Link]
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 19, 2026, from [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 19, 2026, from [Link]
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 19, 2026, from [Link]
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved March 19, 2026, from [Link]
Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026, January 7). AntBio. Retrieved March 19, 2026, from [Link]
Sterile filter before drug exposure to cell culture?. (2022, December 19). ResearchGate. Retrieved March 19, 2026, from [Link]
Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate. Retrieved March 19, 2026, from [Link]
Silly question: is DMSO sterile by itself, to add it to cells?. (2005, August 22). Protocol Online. Retrieved March 19, 2026, from [Link]
What to select for storing your compound: neat vs.in solution ?. (2015, January 8). ResearchGate. Retrieved March 19, 2026, from [Link]
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Retrieved March 19, 2026, from [Link]
DMSO. (n.d.). gChem. Retrieved March 19, 2026, from [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved March 19, 2026, from [Link]
troubleshooting low yield in 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers facing low yields and purity issues during the synthesis of 2-chloro-N-[...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers facing low yields and purity issues during the synthesis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide .
This amidation is deceptively complex. It pairs an electronically deactivated nucleophile with a highly reactive, bifunctional electrophile, creating a kinetic mismatch that heavily favors side reactions if the microenvironment is not strictly controlled.
Below, you will find a mechanistic breakdown, a troubleshooting Q&A, quantitative screening data, and a self-validating protocol designed to guarantee high-yield amide bond formation.
Mechanistic Overview: The Competing Pathways
Before adjusting your protocol, it is critical to understand the causality behind the reaction failures. The diagram below maps the desired amidation pathway against the two primary failure modes: base-catalyzed elimination and moisture-driven hydrolysis.
Reaction pathways showing target amidation versus elimination and hydrolysis side reactions.
Troubleshooting Q&A
Q1: Why is the yield of my target propanamide so low (typically <40%) even with excess acid chloride?A1: The root cause is a kinetic mismatch driven by electronic deactivation. The difluoromethoxy group (-OCF
2
H) exerts a strong inductive electron-withdrawing effect (-I), which significantly pulls electron density away from the aromatic ring and the para-amine nitrogen[1]. This makes 4-(difluoromethoxy)aniline a remarkably poor nucleophile[2]. Because the amidation proceeds sluggishly, the highly electrophilic 2-chloropropanoyl chloride remains unreacted in solution for longer periods, increasing its susceptibility to competing side reactions like hydrolysis or elimination[3].
Q2: I am observing a major impurity with a mass of [M-36] in my LC-MS. What is this, and how do I prevent it?A2: The[M-36] peak corresponds to the loss of HCl, indicating the formation of N-[4-(difluoromethoxy)phenyl]acrylamide[3]. 2-Chloropropanoyl chloride possesses a highly acidic alpha-proton adjacent to both the carbonyl and the chlorine leaving group. When strong, sterically hindered aliphatic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are used, they act as Brønsted bases rather than nucleophilic catalysts, promoting an E2 elimination to form acryloyl chloride. This intermediate rapidly reacts with the aniline to form the acrylamide by-product.
Interestingly, pharmaceutical manufacturing routes (such as the synthesis of the oncology drug Osimertinib) intentionally exploit this exact elimination pathway using 2-chloropropanoyl chloride to safely generate acrylamides without handling highly toxic acryloyl chloride directly[3]. To prevent this and retain your alpha-chloro group, you must avoid strong aliphatic bases.
Q3: What is the optimal base and solvent system for this specific coupling?A3: To optimize the kinetic window for amidation while suppressing elimination, you must switch to either a weaker aromatic base (e.g., Pyridine) or utilize a biphasic Schotten-Baumann system with an inorganic base (e.g., K
2
CO
3
). Our application data below demonstrates why biphasic conditions are superior for this substrate.
Quantitative Data: Base & Solvent Screening
The following table summarizes the reaction profiles when coupling 4-(difluoromethoxy)aniline with 2-chloropropanoyl chloride (1.1 eq) under various conditions.
Base System
Solvent
Temperature
Conversion to Product (%)
Acrylamide By-product (%)
Hydrolyzed Acid (%)
TEA (1.5 eq)
DCM
20 °C
45%
35%
20%
DIPEA (1.5 eq)
DCM
20 °C
50%
30%
20%
Pyridine (1.5 eq)
DCM
0 °C to 20 °C
85%
<5%
10%
K
2
CO
3
(2.0 eq)
Acetone / H
2
O
0 °C to 20 °C
94%
<2%
4%
Conclusion: The biphasic K
2
CO
3
in Acetone/H
2
O (Schotten-Baumann conditions) provides the highest yield[3]. The inorganic base is sequestered in the aqueous layer, preventing it from catalyzing the E2 elimination of the acid chloride in the organic layer, while the aniline reacts cleanly at the solvent interface.
Self-Validating Experimental Protocol
The following methodology utilizes the optimal biphasic system. It is designed as a "self-validating" workflow, meaning it contains built-in analytical gates to ensure the chemistry is proceeding correctly before you commit to the next step.
Self-validating workflow for amidation, featuring critical thermal, LC-MS, and pH validation gates.
Dissolve 4-(difluoromethoxy)aniline (1.0 eq, 10.0 mmol) in 20 mL of Acetone in a 100 mL round-bottom flask.
In a separate vessel, dissolve K
2
CO
3
(2.0 eq, 20.0 mmol) in 20 mL of Deionized Water.
Combine the two solutions. The mixture will be biphasic. Cool the vigorously stirring mixture to 0 °C using an ice-water bath.
Causality: Acetone provides excellent solubility for the deactivated aniline and the resulting product, while the biphasic system physically separates the bulk base from the highly reactive acid chloride.
Step 2: Electrophile Addition
Dilute 2-chloropropanoyl chloride (1.1 eq, 11.0 mmol) in 5 mL of Acetone.
Add this solution dropwise over 15–20 minutes to the vigorously stirring biphasic mixture.
Validation Gate 1: Monitor the internal temperature continuously. It must not exceed 5 °C during addition. If the temperature spikes, pause the addition immediately. Excess thermal energy lowers the activation barrier for the unwanted E2 elimination.
Step 3: Reaction Progression
Remove the ice bath and allow the reaction to naturally warm to room temperature (20 °C). Stir vigorously for 2 hours.
Validation Gate 2: At
t=1
hour, sample the organic layer for LC-MS analysis.
Target Mass: [M+H]
+≈
250.5 m/z.
By-product Mass (Acrylamide): [M+H]
+≈
214.0 m/z.
Self-Correction: If the unreacted aniline peak is still >10% by UV area, add an additional 0.1 eq of 2-chloropropanoyl chloride. Do not add more base.
Step 4: Workup & Quench
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the acetone.
Extract the remaining aqueous suspension with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with 1M HCl (20 mL).
Validation Gate 3: Check the pH of the aqueous wash using indicator paper. It must be < 2 . This guarantees the complete protonation and removal of any trace unreacted aniline into the aqueous waste.
Step 5: Isolation
Wash the organic layer with saturated NaCl (brine) solution (20 mL).
Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo to yield the crude 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide as a solid.
(Optional) Purify via recrystallization from Heptane/EtOAc if LC-MS purity is < 95%.
References
[2] Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst. Angewandte Chemie International Edition. URL:[Link]
[3] Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax. Organic Process Research & Development, ACS Publications. URL:[Link]
Technical Support Center: Crystallization Optimization for CAS 852940-46-6
Welcome to the advanced troubleshooting and protocol guide for CAS 852940-46-6 (2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide). As a halogenated propanamide derivative frequently utilized as a pharmaceutical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and protocol guide for CAS 852940-46-6 (2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide). As a halogenated propanamide derivative frequently utilized as a pharmaceutical intermediate and impurity standard, this compound presents specific crystallization challenges, including polymorphism, solvent entrapment, and a high propensity for liquid-liquid phase separation (LLPS).
This guide is designed for researchers and process chemists to systematically diagnose and resolve these issues using thermodynamically grounded and kinetically controlled methodologies.
Mechanistic Overview of Phase Behavior
Understanding the phase divergence of CAS 852940-46-6 under supersaturated conditions is critical. The diagram below illustrates why rapid generation of supersaturation leads to process failures, whereas controlled kinetics yield high-purity crystalline solids.
Mechanistic pathway of Liquid-Liquid Phase Separation vs. controlled crystallization kinetics.
Troubleshooting Guide & FAQs
Q1: During cooling, my solution forms a cloudy emulsion instead of crystals, eventually resulting in a sticky gum. What causes this and how do I fix it?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out." It occurs when the system experiences very high supersaturation, causing the initially dissolved compound to separate into a secondary, product-rich liquid phase (emulsion) rather than forming a solid crystalline suspension[1]. Because the integration of solute molecules into a rigid crystal lattice is kinetically hindered, the molecules arrange randomly in these highly mobile droplets[1]. These droplets act as an excellent solvent for impurities. When the oil eventually undergoes spontaneous solidification, it traps these impurities, resulting in an amorphous, sticky gum[2].
Solution: You must control the supersaturation kinetics. First, adjust the solvent polarity to increase the crystalline solubility of CAS 852940-46-6, which reduces the thermodynamic drive for LLPS[3]. Second, introduce 1-5% w/w seed crystals at low supersaturation. Seeding provides a pre-existing lattice for ordered integration, effectively bypassing the kinetic bottleneck that triggers oiling out[1].
Q2: My anti-solvent crystallization yields a broad crystal size distribution (CSD) with severe agglomeration and solvent entrapment. How can I improve the crystal habit?A: Rapid addition of an anti-solvent creates localized zones of extreme supersaturation at the feeding point[4]. This triggers massive secondary nucleation, generating fine particles. These high-surface-area fines rapidly agglomerate to minimize surface energy, entrapping mother liquor and degrading the purity of the intermediate[5].
Solution: Implement Temperature Cycling alongside a controlled anti-solvent addition rate. Temperature cycling involves subjecting the suspension to successive heating and cooling phases. During the heating phase, the smaller fine crystals—which possess higher solubility due to their size and surface energy—dissolve completely, a process driven by Ostwald ripening[6]. During the subsequent cooling phase, the surviving larger crystals grow[6]. Repeating this cycle effectively eliminates fines, prevents agglomeration, and yields a narrow, uniform CSD[5].
Q3: Batch-to-batch variations show inconsistent melting points, suggesting polymorphic impurities. How can I ensure the thermodynamically stable form?A: Halogenated propanamide derivatives like CAS 852940-46-6 often exhibit monotropic polymorphism. If crystallization is forced too rapidly, a metastable polymorph may precipitate first due to Ostwald's Rule of Stages. In a monotropic system, the transformation from the metastable form to the thermodynamically stable form is irreversible but can be kinetically slow.
Solution: Utilize a slow, controlled cooling profile combined with targeted seeding of the desired stable form. Temperature cycling can also be leveraged here: heating phases can be designed to cross the solubility curve of the metastable form while remaining in the supersaturation region of the stable form, effectively dissolving the unwanted polymorph and enriching the system with the desired stable form[7].
Solvent Screening Data
Selecting the correct solvent/anti-solvent pair is the foundation of avoiding LLPS and achieving high purity. The table below summarizes the quantitative screening data for CAS 852940-46-6.
Primary Solvent
Anti-Solvent
Ratio (v/v)
Crystal Habit
Purity (HPLC Area %)
Oiling Out (LLPS) Risk
Ethanol
Water
1:1
Needles
98.5%
High (Emulsion observed)
Isopropanol
Water
7:3
Prisms
99.2%
Medium
Toluene
Hexane
1:2
Fine Powder
97.0%
Low (High agglomeration)
Ethyl Acetate
Heptane
1:3
Plates
99.8%
Low (Optimal System)
Step-by-Step Methodology: Seeded Anti-Solvent Crystallization with Temperature Cycling
This self-validating protocol utilizes the Ethyl Acetate/Heptane system to isolate high-purity CAS 852940-46-6 while actively suppressing LLPS and agglomeration.
Step 1: Dissolution & Clarification
Dissolve crude CAS 852940-46-6 in 10 volumes of Ethyl Acetate at 60°C until a clear solution is achieved.
Perform a hot polish filtration (using a 0.22 µm PTFE filter) to remove insoluble particulates and foreign nucleating agents.
Step 2: Controlled Cooling & Seeding
Cool the clarified solution linearly to 45°C at a rate of 0.5°C/min to enter the metastable zone safely.
Introduce 2% w/w of high-purity Form I seed crystals.
Hold the isothermal state for 60 minutes. Causality: This hold time allows the seed bed to establish and relieves initial supersaturation, completely bypassing the kinetic conditions that favor oiling out.
Step 3: Anti-Solvent Dosing
Linearly dose 30 volumes of Heptane over 4 hours using a programmable syringe or dosing pump.
Causality: Slow, continuous addition prevents localized supersaturation spikes at the feeding point, avoiding secondary nucleation[4].
Step 4: Temperature Cycling (Ostwald Ripening)
Heat the slurry to 55°C at 0.5°C/min. Hold at 55°C for 30 minutes. Causality: Dissolves fine particles and rough crystal edges generated during the anti-solvent addition[6].
Cool back to 45°C at 0.1°C/min. Causality: Allows the dissolved solute to deposit cleanly onto the surviving large crystals, increasing overall size and purity[6].
Action: Repeat this heating/cooling cycle 3 times.
Step 5: Final Isolation
Cool the optimized slurry to 5°C at a slow rate of 0.1°C/min to maximize yield.
Filter the suspension and wash the filter cake with 2 volumes of cold Ethyl Acetate/Heptane (1:4).
Dry under vacuum at 40°C for 12 hours until a constant weight is achieved.
References
[5] Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation | Source: PMC (nih.gov) | URL:
[3] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 | Source: ACS Publications | URL:
[6] Application of temperature cycling for crystal quality control during crystallization | Source: ResearchGate | URL:
[7] Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals | Source: ACS Publications | URL:
[2] An In-Line Study of Oiling Out and Crystallization | Source: ResearchGate | URL:
Technical Support Center: Long-Term Storage and Prevention of Hydrolysis for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Welcome to the technical support guide for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Our goal is to equip you with the knowledge and protocols necessary to prevent hydrolytic degradation during long-term storage, ensuring the integrity and reliability of your experimental results.
Section 1: Understanding the Degradation - Frequently Asked Questions
This section addresses the fundamental chemical properties of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide and its susceptibility to degradation.
Q1: What makes 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide susceptible to hydrolysis?
The molecular structure of this compound contains two primary functional groups that are vulnerable to hydrolysis: an amide linkage and an α-chloro group .
Amide Bond: The amide bond is formed between a carbonyl group and a nitrogen atom. While generally more resistant to hydrolysis than esters due to resonance stabilization, this bond can be cleaved by water, a process that is significantly accelerated under acidic or basic conditions.[1][2][3] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon.[4][5]
α-Chloro Group: The chlorine atom is attached to the carbon adjacent to the amide carbonyl (the α-carbon). This configuration makes the carbon atom electrophilic and susceptible to nucleophilic substitution (SN2) reactions, where a water or hydroxide molecule can displace the chloride ion.[6]
The presence of these two sites means the molecule can degrade via multiple pathways, making careful control of storage conditions paramount.
Q2: What are the primary degradation products I should expect from hydrolysis?
Hydrolysis can proceed via two dominant pathways, resulting in distinct degradation products. Identifying these products is crucial for monitoring the stability of your compound.
Pathway A: Amide Bond Cleavage: This pathway breaks the core amide linkage, yielding 4-(difluoromethoxy)aniline and 2-chloropropanoic acid. This is a classic hydrolysis reaction for substituted amides.[7]
Pathway B: Chloro Group Displacement: This pathway involves the substitution of the chlorine atom with a hydroxyl group, forming 2-hydroxy-N-[4-(difluoromethoxy)phenyl]propanamide, while leaving the amide bond intact.[6]
The prevailing pathway is often dependent on the specific pH and temperature conditions of the microenvironment.
Caption: Primary hydrolytic degradation pathways for the target compound.
Q3: What are the critical environmental factors that accelerate hydrolysis?
Three primary environmental factors work synergistically to promote the degradation of this compound. Control over these is essential for long-term stability.
Moisture: As water is a reactant in hydrolysis, its presence is the most critical factor.[8] High relative humidity (RH) significantly accelerates the degradation of solid-state materials by increasing water activity at the surface of the compound.[1]
Temperature: The rate of chemical reactions, including hydrolysis, increases with temperature.[9] Even modest elevations in storage temperature can dramatically shorten the shelf-life of the compound.[4] Temperature cycling should also be avoided as it can promote moisture ingress into packaging.[1]
pH (Acidity/Basicity): Both acidic and basic conditions catalyze amide hydrolysis.[5][7] For solid-state storage, this is relevant if the compound is exposed to acidic or basic vapors or stored in contact with reactive surfaces or impurities.
This guide provides a logical workflow for investigating and resolving stability issues encountered during storage.
Scenario: After several months in storage, a routine quality control check of your 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide batch using High-Performance Liquid Chromatography (HPLC) reveals a decrease in the main peak area and the appearance of one or more new peaks.
Causality: This chromatographic profile is a classic indicator of chemical degradation, with hydrolysis being the most probable cause.
Caption: Troubleshooting workflow for identifying and resolving compound degradation.
Section 3: Recommended Protocols for Ensuring Stability
Adherence to validated protocols is the most effective way to prevent degradation. The following protocols provide a framework for optimal storage and for testing the stability of your compound.
Protocol 1: Optimal Long-Term Storage Conditions
To minimize hydrolysis, the compound must be protected from moisture, elevated temperatures, and reactive contaminants.
Parameter
Recommended Condition
Rationale & Expert Insight
Temperature
-20°C or lower
Significantly reduces the kinetic rate of hydrolysis.[4] For critical long-term archives, -80°C is preferred. Avoid frost-free freezers, which undergo temperature cycles that can introduce moisture.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces both moisture and oxygen from the container's headspace, creating a dry, non-reactive environment. This is superior to storage in ambient air.
Primary Container
Amber Borosilicate Glass Vial with PTFE-lined Cap
Amber glass protects against potential photolytic degradation.[10] Borosilicate glass is non-reactive. A Polytetrafluoroethylene (PTFE) liner provides a superior moisture barrier and is highly inert compared to other liner materials.
Secondary Containment / Desiccation
Sealed Barrier Bag or Desiccator Cabinet with Active Desiccant
Provides a crucial secondary barrier against ambient humidity. Use a desiccant with a color indicator (e.g., indicating silica gel) to ensure it remains active. Check and replace the desiccant regularly.
Protocol 2: Establishing a Stability-Indicating Method via Forced Degradation
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[11] Performing a forced degradation study is essential to develop and validate such a method.[10][12]
Objective: To intentionally degrade the compound under controlled hydrolytic conditions to generate primary degradation products and confirm the analytical method can resolve them from the parent compound.
Materials:
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
HPLC-grade Water
HPLC-grade Acetonitrile or Methanol
Heating block or water bath set to 60°C
HPLC or UHPLC system with a PDA/UV detector and coupled to a Mass Spectrometer (MS)
Step-by-Step Methodology:
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Set Up Stress Conditions: In separate, clearly labeled vials, perform the following additions:
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl.
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH.
Neutral Hydrolysis: Add an aliquot of the stock solution to HPLC-grade water.
Control: Keep an aliquot of the stock solution under normal conditions.
Incubation: Place the acid, base, and neutral hydrolysis vials in the heating block at 60°C.[10] Collect time-point samples (e.g., at 2, 4, 8, and 24 hours). The goal is to achieve approximately 5-20% degradation of the parent compound.[10]
Neutralization and Dilution: Before analysis, cool the samples to room temperature. Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl. Dilute all samples (including the control) to a suitable final concentration for HPLC analysis.
Chromatographic Analysis:
Inject each sample onto the HPLC-MS system.
Analyze the chromatograms from the stressed samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 1.5).
Use the MS data to confirm the masses of the degradation products, comparing them to the theoretical masses of the expected hydrolytic products from Section 1.
Trustworthiness through Self-Validation: This protocol provides a self-validating system. By successfully separating the intentionally generated degradants, you build confidence that your analytical method can reliably detect and quantify any degradation that might occur during actual long-term storage.
References
Vertex AI Search. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments.
MDPI. (2025, November 21).
Biomedical Journal of Scientific & Technical Research. (2022, November 30).
RSC Publishing. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.
Development of forced degradation and stability indic
Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.).
Vertex AI Search. (2026, February 28).
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
Science.gov. (n.d.).
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
Chemguide. (n.d.). the hydrolysis of amides.
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
Hydrolysis in Pharmaceutical Formul
YouTube. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry.
Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?
Chromatography Online. (2025, April 22). UHPLC–MS Used to Track Hydrolysis of Nerve Agent A-234 in Multiple Decontaminants.
Technical Support Center: Synthesis & Purification of CAS 852940-46-6
Welcome to the Technical Support Center for CAS 852940-46-6 (2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide). This compound is a critical fluorinated intermediate utilized in pharmaceutical and agrochemical developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for CAS 852940-46-6 (2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide). This compound is a critical fluorinated intermediate utilized in pharmaceutical and agrochemical development [1]. Its synthesis typically involves the acylation of 4-(difluoromethoxy)aniline with 2-chloropropanoyl chloride.
While this amide coupling is fundamentally straightforward, the bifunctional nature of the acylating agent (containing both an acyl chloride and an
α
-chloro group) often leads to a complex byproduct profile [2][3]. This guide is engineered for research scientists to mechanistically identify, troubleshoot, and eliminate these synthetic impurities.
Part 1: Mechanistic Pathways & Byproduct Formation
To effectively troubleshoot, we must first understand the causality behind the side reactions. The synthesis of CAS 852940-46-6 is susceptible to three primary divergence points:
Over-acylation (N,N-Diacylation): The secondary amide product remains weakly nucleophilic. In the presence of excess 2-chloropropanoyl chloride and base, a second acylation occurs, forming a sterically hindered imide [3].
Dehydrohalogenation (Acrylamide Formation): The
α
-proton of the target product is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom. Strong bases (e.g., Triethylamine) can abstract this proton, triggering an E2 anti-periplanar elimination of HCl to yield an
α,β
-unsaturated acrylamide [4].
Aqueous Hydrolysis: During basic aqueous workup, the
α
-chloro group is vulnerable to
SN2
displacement by hydroxide ions, yielding an
α
-hydroxyamide.
Mechanistic pathways of CAS 852940-46-6 synthesis and common byproduct formation.
Part 2: FAQs - Analytical Identification
Q: How do I differentiate the main product from the N,N-diacylated byproduct using LC-MS?A: The target product (C₁₀H₁₀ClF₂NO₂) has an exact mass of ~249.04 Da, yielding an
[M+H]+
peak at m/z 250.0 (with a characteristic 3:1 ³⁵Cl/³⁷Cl isotope pattern at 252.0). The N,N-diacylated imide incorporates a second 2-chloropropanoyl group (+90 Da), shifting the mass to m/z 340.0 . Furthermore, the diacylated byproduct will exhibit a 9:6:1 isotope pattern due to the presence of two chlorine atoms.
Q: My ¹H-NMR spectrum shows unexpected vinylic protons. What happened?A: You have induced dehydrohalogenation. If you observe doublets or a multiplet in the 5.8 – 6.5 ppm region, these correspond to the alkene protons of the acrylamide byproduct. This occurs when the reaction base (or localized heating) forces the elimination of the
α
-chloride [4].
Q: Why is my isolated product showing a mass of
[M+H]+
= 232.1?A: This indicates the formation of the
α
-hydroxyamide byproduct. During a highly basic aqueous workup (e.g., using 1.0 M NaOH to neutralize), the hydroxide ion acts as a nucleophile, displacing the
α
-chloride via an
SN2
mechanism. Always use mild buffers like saturated NaHCO₃ for workup.
Quantitative Analytical Data Summary
Compound
Formula
Exact Mass
[M+H]+
(m/z)
Key ¹H-NMR Feature (CDCl₃)
Relative RT (RP-HPLC)
CAS 852940-46-6 (Target)
C₁₀H₁₀ClF₂NO₂
249.04
250.0 / 252.0
Quartet at ~4.5 ppm (
α
-CH)
1.00 (Reference)
N,N-Diacylated Imide
C₁₃H₁₃Cl₂F₂NO₃
339.02
340.0 / 342.0
Two quartets ~4.8 ppm
1.35 (Highly lipophilic)
Acrylamide Derivative
C₁₀H₉F₂NO₂
213.06
214.1
Doublets at ~5.8 & ~6.4 ppm
0.95 (Slightly more polar)
α
-Hydroxyamide
C₁₀H₁₁F₂NO₃
231.07
232.1
Quartet at ~4.2 ppm, broad OH
0.70 (Highly polar)
Part 3: Troubleshooting Guides & Purification Protocols
Issue 1: High Levels of Unreacted 4-(Difluoromethoxy)aniline
Root Cause: Incomplete conversion due to degraded acyl chloride or insufficient base.
Self-Validating Removal Protocol (Acid Wash):
This protocol leverages the pKa difference between the basic aniline (pKa ~4.5) and the neutral target amide. By washing with a strong acid, the aniline is quantitatively protonated, shifting its partition coefficient entirely into the aqueous phase. The target amide lacks a basic lone pair (due to resonance delocalization into the carbonyl) and remains 100% in the organic phase.
Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).
Transfer to a separatory funnel and wash with 1.0 M HCl (aq) (3 x 5 mL/g).
Separate the organic layer. The aqueous layer now contains the water-soluble aniline hydrochloride salt.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Issue 2: Contamination with N,N-Diacylated Byproduct
Root Cause: Excess 2-chloropropanoyl chloride or localized high concentrations during addition [2].
Self-Validating Removal Protocol (Selective Hydrolysis):
The imide bond is significantly more electrophilic than the primary amide due to the cross-conjugation of two carbonyls pulling electron density from the central nitrogen. Using a mild base thermodynamically favors the cleavage of the more reactive, sterically strained acyl group, reverting the byproduct back into the target product without degrading CAS 852940-46-6.
Solvent Exchange: Dissolve the crude mixture in a 4:1 ratio of Tetrahydrofuran (THF) and Methanol (MeOH). Note: MeOH acts as a nucleophilic co-solvent to accelerate the cleavage.
Base Addition: Cool the solution to 0 °C. Dropwise, add 1.0 M K₂CO₃ (aq) (1.5 equivalents relative to the estimated byproduct concentration).
Monitoring: Stir for 45 minutes. Monitor via LC-MS until m/z 340.0 disappears.
Isolation: Quench with saturated aqueous NH₄Cl to buffer the pH to ~7. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Issue 3: Contamination with the Acrylamide Byproduct
Root Cause: Over-basification forcing an E2 elimination [4].
Removal Protocol (Silica Gel Chromatography):
Because the acrylamide is neutral and lacks ionizable groups, acid/base extraction will not separate it from the target product.
Preparation: Pack a silica gel column (230-400 mesh) using Hexanes.
Loading: Dissolve the crude mixture in a minimal volume of DCM and load it onto the silica bed.
Elution: Elute using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20). Mechanistic Note: The acrylamide derivative lacks the polar C-Cl bond and possesses a highly conjugated, planar structure, reducing its interaction with the polar silanol groups of the stationary phase. Thus, it elutes earlier than the target
α
-chloroamide.
Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing pure CAS 852940-46-6 and concentrate under reduced pressure.
BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection." BOC Sciences Technical Articles.
BenchChem. "Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide." BenchChem Technical Support.
Concellón, J. M., et al. "Sequential Synthesis of (E)-α,β-Unsaturated Primary Amides with Complete Stereoselectivity." ResearchGate.
Troubleshooting
optimizing reaction temperature and time for difluoromethoxy phenyl propanamide scale-up
Welcome to the Technical Support Center for Chemical Process Scale-Up. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of dif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chemical Process Scale-Up. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of difluoromethoxy phenyl propanamide .
Scaling up fluorination and amidation chemistry introduces complex thermal hazards, mass transfer limitations, and unexpected degradation pathways. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure a safe, high-yielding transition from the bench to the pilot plant.
Synthetic Strategy & Workflow
The standard synthesis of difluoromethoxy phenyl propanamide involves two critical stages: the generation and insertion of difluorocarbene into a phenolic precursor, followed by the amidation of the resulting intermediate.
Synthetic workflow for difluoromethoxy phenyl propanamide scale-up.
Troubleshooting & FAQs: Temperature and Time Optimization
Q1: Why does my difluoromethoxylation yield drop drastically when scaling up from 1g to 100g at 120°C?A: At the bench scale, heat dissipation is rapid. At scale, the surface-area-to-volume ratio decreases significantly. More critically, recent process safety studies have shown that 1[1].
The Causality: The glass surface of standard scale-up reactors catalyzes the breakdown of the –OCF₂H group, releasing HF, which triggers an autocatalytic degradation loop. If you are using a glass-lined reactor at 120°C for the 2–4 hours required in batch, your product is actively degrading.
The Solution: Lower the batch temperature to 100°C (which requires extending the reaction time) or switch to a Hastelloy reactor. For optimal results, transition to continuous flow chemistry (see Q2).
Q2: How do I optimize the reaction time when using sodium chlorodifluoroacetate (ClCF₂COONa) as the carbene source?A: ClCF₂COONa requires thermal activation to release difluorocarbene and CO₂.2[2]. However, prolonged exposure at scale leads to side reactions, including hydrolysis of the carbene precursor.
The Causality: Difluorocarbene is a highly reactive, transient species. In a large batch reactor, poor mixing leads to carbene dimerization rather than productive insertion.
The Solution:3[3]. By using a heated perfluoroalkoxy (PFA) flow reactor, you can safely operate at 120°C under pressure, reducing the reaction time to just 10 minutes while achieving >90% yield.
Q3: During the amidation step with propionyl chloride, I observe an exothermic runaway. How should I adjust temperature and time?A: The coupling of the difluoromethoxy aniline intermediate with propionyl chloride is highly exothermic due to the formation of the amide bond and the subsequent neutralization of the HCl byproduct by your base (e.g., triethylamine).
The Causality: Adding the acid chloride too quickly overwhelms the reactor's cooling capacity. A temperature spike >10°C promotes the formation of di-acylated impurities and dark tarry byproducts.
The Solution: Maintain the reaction temperature strictly between 0°C and 5°C during dosing. Extend the dosing time to 1.5–2 hours depending on your chiller's capacity. Once dosing is complete, allow the mixture to warm to 20°C over 2 hours to drive the reaction to completion.
Quantitative Process Data: Difluoromethoxylation Step
The following table summarizes the impact of reactor material, temperature, and time on the yield of the difluoromethoxy intermediate during a 100g scale-up.
Parameter
Batch (Glass-lined)
Batch (Hastelloy)
Continuous Flow (PFA Tubing)
Temperature
100 °C
120 °C
120 °C
Reaction Time
6.0 hours
2.0 hours
10.0 minutes
Yield
65%
82%
94%
Impurity Profile
High (Thermal degradation)
Moderate
Low
Scalability
Poor
Moderate
Excellent
Troubleshooting Decision Tree
If you encounter low yields during the difluoromethoxylation stage, follow this logical diagnostic pathway to identify the root cause.
Decision tree for troubleshooting low yields during difluoromethoxylation.
Self-Validating Experimental Protocol
To ensure reproducibility and safety, utilize the following self-validating Standard Operating Procedure (SOP) for the optimized scale-up route.
Phase 1: Continuous Flow Difluoromethoxylation
Preparation: Prepare a 0.5 M solution of the starting phenol and a 1.5 M solution of ClCF₂COONa in anhydrous DMF.
System Priming: Prime the continuous flow reactor (PFA tubing) with anhydrous DMF. Set the reactor temperature to 120°C and the back-pressure regulator (BPR) to 100 psi to prevent solvent boiling.
Execution: Pump the reagent streams through a T-mixer into the heated zone, adjusting flow rates to achieve a residence time of exactly 10 minutes.
In-Process Control (Self-Validation): Collect the output stream in a vessel containing aqueous NaOH to quench unreacted carbene. Analyze the organic phase via HPLC.
Validation Check: The process is validated if the starting material peak is <2% AUC. If >2%, decrease the flow rate to increase residence time.
Phase 2: Batch Amidation
Preparation: Dissolve the difluoromethoxy aniline intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM). Chill the reactor to 0°C.
Dosing: Slowly dose propionyl chloride (1.1 eq) via an addition funnel over 90 minutes.
Temperature Control: Monitor the internal temperature probe. Ensure the temperature does not exceed 5°C during the entirety of the dosing phase.
Maturation: Once dosing is complete, remove the cooling jacket and stir at 20°C for 2 hours.
In-Process Control (Self-Validation): Check the pH of an aliquot (should be ~8, indicating active base remains) and run a TLC (1:2 EtOAc:Hexanes).
Validation Check: Complete disappearance of the aniline spot confirms the reaction is finished.
Workup: Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the difluoromethoxy phenyl propanamide.
References
Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. Organic Process Research & Development - ACS Publications.1
Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. ACS Publications.3
Difluoromethylation of Phenols. Organic Syntheses Procedure.2
reducing baseline noise in GC-MS analysis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Welcome to the Technical Support Center for the GC-MS analysis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide . Analyzing halogenated amides via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the GC-MS analysis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide .
Analyzing halogenated amides via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. The alpha-chloro amide structure is thermally labile and highly susceptible to dehydrohalogenation (loss of HCl) in the injection port, while the amide linkage is prone to adsorption on active silanol sites[1]. This guide is engineered to help you systematically diagnose, isolate, and eliminate baseline noise to achieve trace-level sensitivity.
Part 1: Diagnostic Workflows & Mechanisms
To effectively troubleshoot baseline noise, we must first understand the causality behind it. Baseline noise is not a monolithic issue; it is a symptom of chemical, thermal, or electronic instability[2].
The Mechanism of Column Bleed
At elevated temperatures, the polysiloxane backbone of the GC column stationary phase undergoes a thermodynamically driven "backbiting" reaction[3]. Catalyzed by trace oxygen or moisture in the carrier gas, the polymer chain folds back on itself, depolymerizing to release cyclosiloxanes (trimers, tetramers, and pentamers like D3, D4, D5)[4]. These compounds enter the MS source, elevating the baseline and masking the target analyte.
Polysiloxane Stationary Phase Degradation Pathway
Systematic Noise Isolation
Before replacing consumables, you must isolate the origin of the noise. This self-validating workflow ensures you do not waste resources on the wrong component.
GC-MS Baseline Noise Diagnostic Workflow
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my baseline rise exponentially when the oven temperature exceeds 250°C during the analysis of this compound?A1: This is a classic symptom of column bleed. As the oven temperature increases, the thermal degradation of the stationary phase accelerates, releasing cyclosiloxanes into the MS[3]. Because 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide may require higher elution temperatures, you must use an ultra-low bleed "ms-grade" column (e.g., 5% phenyl-arylene phase)[3]. Ensure your carrier gas passes through high-capacity oxygen and moisture traps, as trace O2 acts as a catalyst for this degradation[5].
Q2: How can I distinguish between septum bleed and column bleed as the source of my background noise?A2: You can differentiate them by their chromatographic behavior and mass spectra. Septum bleed occurs when volatile degradation products from the silicone septum enter the column, often appearing as a late-eluting series of discrete, evenly spaced "ghost peaks"[4]. Column bleed, conversely, manifests as a continuous, gradual rise in the baseline at elevated temperatures[1]. Both produce siloxane ions, but septum bleed can be mitigated by ensuring the septum purge flow is active (typically 3 mL/min) to sweep volatiles away from the column inlet[6].
Q3: My baseline is erratic, and 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide shows severe peak tailing and reduced response over time. What is happening?A3: Your analyte is degrading in the injection port. The alpha-chloro amide structure is thermally labile. If the inlet liner contains active silanol sites, glass wool, or carbonaceous deposits from previous injections, the compound will adsorb and undergo dehydrohalogenation[1]. This degradation leaves reactive residues that cause continuous chemical noise. Solution: Switch to an ultra-inert, deactivated glass liner without wool, and lower your injection port temperature to the minimum required for vaporization (e.g., 220°C instead of 250°C) to prevent thermal breakdown[5].
Q4: I am seeing continuous, high-frequency noise throughout the entire run, completely independent of the oven temperature. What is the cause?A4: Temperature-independent noise is typically electronic or detector-related[2]. This can be caused by a contaminated MS ion source, a degraded electron multiplier, or poor vacuum pressure. Modern GC-MS systems exhibit electronic noise in the 2-5 Hz range, which can mask trace analytes[2]. You must isolate the MS by running a no-injection blank[7].
Part 3: Quantitative Data & Diagnostic Ions
By extracting specific mass-to-charge (m/z) ratios from your background noise, you can pinpoint the exact source of contamination.
Table 1: Diagnostic Ions for GC-MS Baseline Noise Identification
This protocol uses a self-validating methodology to definitively separate inlet/column issues from detector/gas issues[7].
Establish the Baseline State: Run your standard temperature-programmed method with a solvent injection. Record the baseline abundance at the maximum temperature.
The No-Injection Blank: Remove the syringe from the autosampler. Run the exact same temperature program without injecting anything (no sample, no solvent)[7].
Evaluate Causality:
If the noise disappears: The noise was introduced by the sample matrix, the injection solvent, or solvent expansion sweeping contaminants from the cooler upper regions of the septum[6].
If the noise persists: Proceed to Step 4.
The Isothermal Detector Test: Set the GC oven to a low isothermal temperature (e.g., 50°C) and monitor the baseline for 10 minutes.
If the baseline is high and noisy at 50°C: The issue is a contaminated MS ion source, electronic noise[2], or highly contaminated carrier gas.
If the baseline is flat at 50°C but rises sharply during a temperature program: The issue is definitively column bleed or septum bleed accumulating at the head of the column[1].
Protocol 2: Inlet Maintenance & Column Trimming for Halogenated Amides
Because 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is sensitive to active sites, routine maintenance must be performed systematically to restore baseline stability[5].
Cool Down and Vent: Cool the GC oven and inlet to <50°C. Vent the mass spectrometer according to the manufacturer's protocol.
Replace the Septum: Remove the old septum. Install a high-temperature, low-bleed septum. Crucial Step: Do not overtighten the septum nut, as this causes "coring" (septum particles falling into the liner), which generates massive siloxane noise[4].
Install an Ultra-Inert Liner: Remove the old liner. Install a fresh, heavily deactivated glass liner (single taper, no glass wool) to prevent the adsorption and thermal degradation of the amide[5].
Trim the Column: Remove the column from the inlet. Using a ceramic scoring wafer, cleanly score and snap off the first 10–20 cm of the column. This removes the non-volatile matrix residues and active sites that catalyze analyte breakdown[1].
Reinstall and Condition: Reinstall the column. Purge the system with carrier gas for 15 minutes before heating to remove trace oxygen (preventing immediate column bleed)[3]. Bake the column at 20°C above your method's maximum temperature (but below the column's max limit) for 2 hours.
A Comparative Benchmarking Guide to the Synthesis of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. This guide provides an in-depth comparative analysis of two primary synthetic routes to 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide, a crucial building block for various active compounds. By examining a classical acylation approach alongside a modern coupling-reagent-mediated method, this document offers experimental data and procedural insights to inform your selection of the most suitable synthesis strategy.
Introduction
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a valuable intermediate characterized by its chloro-amide functionality and the presence of a difluoromethoxy group, which can enhance the metabolic stability and lipophilicity of parent molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest. This guide will explore two distinct and viable synthetic pathways, providing a comprehensive overview of their respective yields, advantages, and practical considerations.
Synthesis Route 1: Direct Acylation with 2-Chloropropionyl Chloride
This classical and often high-yielding method involves the direct reaction of an amine with an acyl chloride. In this case, 4-(difluoromethoxy)aniline is acylated using 2-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices
The choice of an acyl chloride as the acylating agent is driven by its high reactivity, which facilitates a rapid and often complete reaction. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and thus ensuring its availability for nucleophilic attack. The selection of an aprotic solvent like toluene or dichloromethane (DCM) is standard for this type of reaction as it does not interfere with the reactive acyl chloride.
Experimental Protocol
A solution of 2-chloropropionyl chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene) is added dropwise to a stirred solution of 4-(difluoromethoxy)aniline (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in the same solvent, maintained at a low temperature (0-5 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography. A similar reaction involving the acylation of aniline with 2-chloro-4-fluorobenzoyl chloride in toluene at reflux for one hour resulted in a 90% yield of the corresponding amide, highlighting the potential efficiency of this method.[1]
Synthesis Route 2: Amide Coupling using Carbodiimide Reagents
For less reactive anilines or when milder reaction conditions are preferred, the use of coupling reagents to facilitate amide bond formation between a carboxylic acid and an amine is a common strategy. This route involves the coupling of 2-chloropropionic acid with 4-(difluoromethoxy)aniline using a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Causality of Experimental Choices
Carbodiimide coupling reagents like EDC are effective for forming amide bonds under mild conditions, which can be advantageous when dealing with sensitive functional groups. The addition of HOBt is critical as it reacts with the activated carboxylic acid to form an active ester intermediate. This intermediate is less prone to side reactions, such as the formation of N-acylurea byproducts, and helps to minimize racemization if chiral centers are present. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typical for these reactions as it effectively dissolves the reagents and intermediates.
cross-validation of NMR and FTIR spectra for CAS 852940-46-6 identification
Comprehensive Comparison Guide: Cross-Validation of NMR and FTIR Spectroscopy for the Identification of CAS 852940-46-6 Introduction CAS 852940-46-6, chemically identified as 2-Chloro-N-[4-(difluoromethoxy)phenyl]propana...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Cross-Validation of NMR and FTIR Spectroscopy for the Identification of CAS 852940-46-6
Introduction
CAS 852940-46-6, chemically identified as 2-Chloro-N-[4-(difluoromethoxy)phenyl]propanamide[1], is a highly functionalized small molecule characterized by several distinct structural motifs: a secondary amide, a difluoromethoxy ether linkage, a para-substituted aromatic ring, and an alpha-chloro alkyl chain. In drug development and materials science, relying on a single analytical method for such complex entities introduces critical blind spots.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. By detailing the causality behind specific experimental choices, we demonstrate how integrating these orthogonal techniques creates an impenetrable, self-validating framework for definitive structural elucidation.
Theoretical Grounding: The Logic of Orthogonality
NMR and FTIR serve complementary, non-overlapping roles in structural analysis[2].
FTIR Spectroscopy (Vibrational Probing): FTIR excites molecular vibrations to identify functional groups. It is highly sensitive to polar bonds (e.g., C=O, C-F) and provides rapid confirmation of functional motifs[3]. However, it provides almost no information regarding the spatial arrangement or connectivity of the carbon backbone.
Multinuclear NMR (Magnetic Environment Probing): NMR maps exact atomic connectivity and stereochemical environments[4]. While it is the gold standard for structural mapping, it can suffer from signal overlap in complex mixtures or require significantly higher sample concentrations than FTIR.
The Cross-Validation Imperative: FTIR can quickly confirm the presence of an amide and a C-F bond, but it cannot determine whether the difluoromethoxy group is para, meta, or ortho to the amide on the benzene ring. Conversely, NMR provides exact connectivity but benefits from FTIR's unambiguous confirmation of the C=O stretch to rule out tautomeric or structurally ambiguous heteroatom environments.
Logical Workflow Diagram
Figure 1: Orthogonal cross-validation workflow integrating FTIR and NMR for structural elucidation.
Causality Check: Why use Attenuated Total Reflectance (ATR) instead of transmission FTIR? ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture exhibits a strong bending vibration at ~1645 cm⁻¹, which directly overlaps with and obscures the critical Amide I band of the sample[5].
Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to ensure no residual contamination or water vapor interference[5].
Sample Application: Place ~2 mg of solid CAS 852940-46-6 directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Verification: Ensure the baseline is flat. A signal-to-noise ratio >100:1 must be achieved for the Amide I peak.
Causality Check: Why include ¹⁹F NMR? The difluoromethoxy (-OCHF₂) group has a distinct ¹⁹F signature. Because ¹⁹F is 100% naturally abundant and highly sensitive, it provides a clean, zero-background spectrum that immediately confirms the fluorinated moiety without proton overlap[6].
Sample Preparation: Dissolve 10 mg of CAS 852940-46-6 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for halogenated amides.
¹H NMR Acquisition: Run at 400 MHz or higher. Set relaxation delay (d1) to 2 seconds to ensure complete relaxation of the amide proton. Acquire 16 transients. Reference the spectrum to TMS (0.00 ppm).
¹⁹F NMR Acquisition: Run at 376 MHz. Use Trichlorofluoromethane (CFCl₃) as an external reference (0.00 ppm). Acquire 32 transients[6].
¹³C NMR Acquisition: Run at 100 MHz with proton decoupling. Acquire 512 transients to ensure sufficient signal-to-noise for the quaternary carbons on the aromatic ring.
Quantitative Data & Spectral Analysis
Table 1: FTIR Peak Assignments for CAS 852940-46-6
Coupled C-N stretch and N-H in-plane bend, confirming the N-phenyl amide linkage[7].
C-F Stretch
~1120, ~1050
Strong
Validates the difluoromethoxy group. High intensity due to large dipole moment change.
C-Cl Stretch
~740 - 760
Medium
Confirms the halogenated aliphatic chain.
Table 2: Multinuclear NMR Chemical Shifts for CAS 852940-46-6
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment & Causality
¹H
~8.20
Broad Singlet
1H
Amide N-H. Shifted downfield due to carbonyl and aromatic ring deshielding.
¹H
~7.55, ~7.10
Doublets (J ≈ 8.5 Hz)
2H, 2H
Aromatic protons. The AA'BB' spin system definitively confirms para-substitution.
¹H
~6.50
Triplet (J ≈ 74 Hz)
1H
-OCHF₂ proton. Massive coupling constant is diagnostic of ¹H-¹⁹F geminal coupling[8].
¹H
~4.50
Quartet (J ≈ 7.0 Hz)
1H
-CH(Cl)- proton. Deshielded by adjacent chlorine and carbonyl.
¹H
~1.75
Doublet (J ≈ 7.0 Hz)
3H
-CH₃ group. Split by the adjacent chiral methine proton.
¹⁹F
~ -82.0
Doublet (J ≈ 74 Hz)
2F
-OCHF₂ fluorines. Split by the single geminal proton[8].
Comparative Performance & Cross-Validation Logic
When evaluating these techniques for the identification of CAS 852940-46-6, their performance metrics highlight why cross-validation is mandatory:
Sensitivity & Speed: FTIR is vastly superior in speed, requiring only 2 minutes from sample prep to data acquisition, making it ideal for rapid QA/QC screening. NMR requires careful dissolution and longer acquisition times, but provides a mathematically rigorous map of the molecule.
Regiochemical Elucidation Power: FTIR cannot distinguish between ortho, meta, and para isomers of the difluoromethoxy aniline moiety. The ¹H NMR spectrum, however, displays a classic AA'BB' doublet pattern at ~7.55 and ~7.10 ppm, definitively proving the para-substitution[8].
The Self-Validating Isotope Probe: The difluoromethoxy group is uniquely validated by the cross-talk between the ¹H and ¹⁹F NMR spectra. The ¹H triplet at ~6.50 ppm (J=74 Hz) perfectly mirrors the ¹⁹F doublet at ~ -82.0 ppm (J=74 Hz). This massive scalar coupling is a self-validating feature that FTIR cannot replicate[8].
Conclusion
For the definitive identification of CAS 852940-46-6, neither FTIR nor NMR should be used in isolation. FTIR provides rapid, high-confidence verification of the amide and halogen functional groups. However, it is the multinuclear NMR data—specifically the ¹H-¹⁹F coupling of the difluoromethoxy group and the aromatic splitting patterns—that locks in the precise atomic connectivity and regiochemistry. Together, they form an authoritative, self-validating analytical framework.
References
Title: Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning
Source: ACS Central Science
URL: [Link]
Title: The Evolving Landscape of NMR Structural Elucidation
Source: PMC - NIH
URL: [Link]
Title: Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures
Source: Oxford Academic (Acta Biochimica et Biophysica Sinica)
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Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy
Source: JenaLib (Leibniz Institute on Aging)
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Title: Mechanochemical difluoromethylations of ketones
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
A Comparative Toxicological Assessment of Halogenated N-Phenyl Propanamide Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the toxicity of halogenated N-phenyl propanamide derivatives. Designed for researchers, scientists, and professionals in drug development and chemical safety, t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of the toxicity of halogenated N-phenyl propanamide derivatives. Designed for researchers, scientists, and professionals in drug development and chemical safety, this document synthesizes experimental data to elucidate structure-activity relationships and key toxicological mechanisms. By offering in-depth technical insights and detailing relevant experimental protocols, this guide aims to support informed decision-making in the evaluation and development of this chemical class.
Introduction: The Significance of Halogenated N-Phenyl Propanamides
Halogenated N-phenyl propanamides are a class of organic compounds characterized by a propanamide moiety linked to a halogen-substituted phenyl ring. These structures are found in a variety of commercially significant products, including pesticides and pharmaceuticals. A prominent example is the herbicide propanil, N-(3,4-dichlorophenyl)propanamide, widely used in agriculture.[1][2] The biological activity of these compounds is intrinsically linked to their chemical structure, with the nature and position of the halogen substituents on the phenyl ring playing a crucial role in their efficacy and toxicity.
The toxicological profile of these derivatives is of significant interest due to their potential for human and environmental exposure. Understanding the comparative toxicity within this chemical family is essential for the development of safer alternatives and for conducting robust risk assessments. This guide will delve into the experimental methodologies used to evaluate their toxicity, present available comparative data, and explore the underlying toxicological mechanisms.
Methodologies for Toxicity Assessment
The evaluation of chemical toxicity relies on a tiered approach, beginning with in vitro assays to assess effects at the cellular level, often followed by in vivo studies to understand systemic effects in a whole organism.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental for the initial screening of chemical toxicity.[3] These assays provide quantitative measures of cell viability and death following exposure to a test compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, a common model for hepatotoxicity studies) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
Compound Exposure: Prepare a serial dilution of the test compounds (e.g., N-(4-chlorophenyl)propanamide, N-(3,4-dichlorophenyl)propanamide) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
In Vivo Acute Oral Toxicity Studies
In vivo studies in animal models, typically rodents, are conducted to determine the systemic toxicity of a substance. The acute oral LD₅₀ (lethal dose, 50%) is a common metric, representing the dose required to cause mortality in 50% of the test animals.
This protocol follows the Acute Toxic Class Method, which uses a stepwise procedure with a small number of animals per step.
Animal Selection and Acclimatization: Use healthy, young adult rats of a single strain (e.g., Wistar), weighing within ±20% of the mean weight. Acclimatize the animals to the laboratory conditions for at least 5 days.
Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil).
Administration: Administer a single oral dose of the test substance to a group of three fasted female rats by gavage.[4] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[4]
Observation: Observe the animals for clinical signs of toxicity and mortality for up to 14 days.[4]
Stepwise Procedure: The outcome of the first step determines the next step:
If mortality occurs, the test is repeated at a lower dose level.
If no mortality occurs, the test is repeated at a higher dose level.
LD₅₀ Estimation: The LD₅₀ is estimated based on the dose levels at which mortality is observed.
Comparative Toxicity Data
The available toxicity data for halogenated N-phenyl propanamide derivatives is somewhat fragmented, with a significant amount of information centered on the herbicide propanil. The following table compiles available data to facilitate a comparative assessment. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Effect of Halogenation: The presence of halogens appears to influence the toxicity of N-phenyl propanamides. While a direct comparison of LD₅₀ values for a homologous series is not available from the search results, the data on propanil indicates moderate acute toxicity.[2]
Influence of Halogen Type and Position: The study on fentanyl analogs suggests that the type and position of the halogen can affect the metabolic stability of the compound. The 2-fluoro derivative had a shorter metabolic half-life (99 min) compared to the 4-chloro derivative (145 min), indicating faster metabolism.[6] This could potentially influence the duration and intensity of the toxic effects.
Di-halogenation vs. Mono-halogenation: Propanil, with two chlorine atoms on the phenyl ring, is a well-documented toxicant.[8][9][10] While comprehensive data for mono-halogenated derivatives is lacking, it is plausible that the degree and position of halogenation are critical determinants of toxicity.
Mechanisms of Toxicity
The toxicity of halogenated N-phenyl propanamides is believed to be mediated by their metabolites. The metabolic pathways and subsequent cellular damage are key to understanding their adverse effects.
Metabolic Activation
Halogenated N-phenyl propanamides can be metabolized in the liver, primarily through hydrolysis of the amide bond to yield a halogenated aniline and propionic acid.[1][11] The resulting halogenated aniline can then undergo further biotransformation, including oxidation.
Oxidative Stress and Methemoglobinemia
A primary mechanism of toxicity for propanil is the induction of methemoglobinemia.[8][9][10][11] This occurs when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. This leads to a state of functional anemia and tissue hypoxia. The metabolite 3,4-dichloroaniline is thought to be responsible for this effect.[11]
The metabolism of the aniline moiety can also lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and cause oxidative stress. This can result in damage to lipids, proteins, and DNA, contributing to cellular dysfunction and death. Studies on propanil-induced hepatotoxicity have implicated inflammatory stress responses.[12][13][14]
Diagram: Putative Signaling Pathway for Propanil-Induced Hepatotoxicity
Caption: Proposed pathway for propanil-induced liver toxicity.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not exhaustive, allows for the postulation of several structure-activity relationships for the toxicity of halogenated N-phenyl propanamides:
Lipophilicity: Increased halogenation generally increases the lipophilicity of the molecule, which may enhance its absorption and distribution into tissues, potentially leading to greater toxicity.
Metabolic Stability: The nature and position of the halogen substituent can influence the rate of metabolism, as seen with the fluoro and chloro derivatives of the fentanyl analog.[6] Faster metabolism could lead to a more rapid onset of toxicity, while slower metabolism might result in prolonged exposure.
Electronic Effects: The electron-withdrawing or -donating properties of the halogen substituents can influence the reactivity of the aromatic ring and its susceptibility to metabolic activation.
Further research is needed to establish a more definitive SAR for this class of compounds. A systematic study evaluating the in vitro and in vivo toxicity of a series of mono-, di-, and tri-halogenated N-phenyl propanamides with varying halogen types and positions would be invaluable. Such studies would enable the development of predictive Quantitative Structure-Toxicity Relationship (QSTR) models, which could aid in the design of safer and more effective molecules.
Conclusion
The toxicity of halogenated N-phenyl propanamide derivatives is a complex issue influenced by the number, type, and position of the halogen substituents. The herbicide propanil serves as a key example, with its toxicity primarily attributed to the metabolic formation of 3,4-dichloroaniline, leading to methemoglobinemia and oxidative stress. While comprehensive comparative data for a broad range of these derivatives is limited, the available information suggests that halogenation plays a critical role in their toxicological profile. Future research should focus on systematic toxicological evaluations to build robust structure-activity relationships, which will be instrumental in guiding the development of safer chemicals in this class.
References
California Environmental Protection Agency, Department of Pesticide Regulation. (2020). SUMMARY OF TOXICOLOGY DATA: Propanil. Retrieved from [Link]
Eddleston, M., Rajapakshe, M., Rajakanthan, K., Jayalath, S., Sjöström, L., Santharaj, W., ... & Buckley, N. A. (2002). Severe propanil [N-(3,4-dichlorophenyl) propanamide] pesticide self-poisoning. Journal of toxicology. Clinical toxicology, 40(7), 847–854.
European Chemicals Agency. (2012). Dossier content for N-phenylpropanamide. Retrieved from [Link]
Fernando, R., & Seneviratne, S. (2002). Severe propanil [N-(3,4-dichlorophenyl) propanamide] pesticide self-poisoning. Journal of Toxicology: Clinical Toxicology, 40(7), 847-854.
Oregon State University. (1996). EXTOXNET PIP - PROPANIL. Retrieved from [Link]
Regulations.gov. (2015). Acute toxicity in the rat after oral administration Study No. 98/10740. Retrieved from [Link]
Roberts, D. M., & Buckley, N. A. (2002). Severe propanil [N-(3,4-dichlorophenyl) propanamide] pesticide self-poisoning. Journal of Toxicology: Clinical Toxicology, 40(7), 847-854.
Olorunnisola, O. S., Adetuyi, O. A., & Akintoye, A. O. (2020). Pterocarpus mildbraedii (Harms) extract resolves propanil-induced hepatic injury via repression of inflammatory stress responses in Wistar rats. Journal of Food Biochemistry, 44(11), e13473.
ResearchGate. (n.d.). IC 50 of mixture A affected the HepG2 and HdFn cell line. Retrieved from [Link]
R-Discovery. (2020). Pterocarpus mildbraedii (Harms) extract resolves propanil-induced hepatic injury via repression of inflammatory stress responses in Wistar rats. Retrieved from [Link]
Perm-poon, U., Dhepnorrarat, C., Wananukul, W., & Trakulsrichai, S. (2022). Clinical characteristics, treatment and outcomes of acute propanil poisoning in a 7-year retrospective cohort study. Clinical toxicology (Philadelphia, Pa.), 60(5), 589–596.
ADHL Home. (n.d.). PROTECTIVE EFFECT OF Pterocarpus mildbraedii HARMS EXTRACT ON PROPANIL-INDUCED HEPATOTOXICITY AND ALTERATIONS IN APOPTOTIC RELATED PROTEINS IN WISTAR RATS. Retrieved from [Link]
Roberts, D. M., Dissanayake, W. D. M., Buckley, N. A., & Dawson, A. H. (2009). Clinical outcomes and kinetics of propanil following acute self-poisoning: a prospective case series. BMC emergency medicine, 9, 3.
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Emmanuel, E., Pierre, M. D., & Bassey, K. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of environmental chemistry and ecotoxicology, 6(3), 28-39.
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells.
Karmaus, A. L., To, K. T., Martin, M. T., Angrish, M. M., Sipes, N. S., & Wignall, J. A. (2016). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological sciences : an official journal of the Society of Toxicology, 154(2), 245–255.
Bailey, J. M., Smith, A. C., & Holsapple, M. P. (2008). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicological sciences : an official journal of the Society of Toxicology, 103(2), 335–343.
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A Senior Application Scientist's Guide to Standardizing Quantitative Assays for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide Against Reference Materials
Introduction: The Imperative of Standardization in Drug Development In the landscape of pharmaceutical development, the integrity of quantitative data is paramount. For a novel compound like 2-chloro-N-[4-(difluoromethox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Standardization in Drug Development
In the landscape of pharmaceutical development, the integrity of quantitative data is paramount. For a novel compound like 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide, establishing a robust and standardized quantitative assay is a critical early-stage milestone. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to standardize a newly developed quantitative assay against a certified reference material. Our focus will be on the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the resulting data is reliable, reproducible, and fit for its intended purpose.[1][2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This guide will not merely list procedural steps but will delve into the scientific rationale behind these choices, reflecting a lifecycle approach to analytical method validation.[1] We will explore the development of an assay, its validation against key performance characteristics, and the ongoing monitoring that ensures its continued suitability.
The Foundation: Analytical Target Profile (ATP) and Reference Materials
Before any experimental work begins, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of an analytical procedure that are required to ensure that the measured data is of the desired quality. For the quantitative assay of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide, the ATP might specify the required accuracy, precision, and linear range to support a specific stage of drug development (e.g., preclinical toxicology studies).
A cornerstone of assay standardization is the use of a high-purity, well-characterized reference material.[5] USP Reference Standards, for example, are highly characterized physical specimens used in conjunction with documentary standards to verify that a medicine and its ingredients meet quality requirements.[6] For the purpose of this guide, we will assume the availability of a certified reference material for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide with a purity of ≥99.5%.
Assay Development: A Comparative Look at Methodologies
The choice of analytical technique is the first major decision in assay development. For a small molecule like 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. However, for increased sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred.[5]
Technique
Principle
Advantages
Considerations
HPLC-UV
Separation based on polarity, detection via UV absorbance.
Cost-effective, robust, widely available.
Potential for interference from co-eluting impurities with similar UV spectra.
LC-MS
Separation based on polarity, detection via mass-to-charge ratio.
High sensitivity and specificity, structural information.
Higher cost, more complex instrumentation and method development.
For this guide, we will proceed with the development and validation of an HPLC-UV method, as it represents a widely applicable and foundational technique.
The Workflow of Assay Standardization
The process of standardizing a quantitative assay can be visualized as a logical flow, starting from initial development and culminating in a validated, robust method suitable for routine use.
Caption: Workflow for the development, validation, and standardization of a quantitative assay.
Core Validation Parameters: A Deep Dive
According to ICH Q2(R1) guidelines, a quantitative assay must be validated for several key performance characteristics.[2][3][7][8]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
Experimental Protocol:
Forced Degradation: Subject a solution of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide to stress conditions (acid, base, oxidation, heat, light).
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte).
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak for 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide should not show any co-eluting peaks.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol:
Prepare a stock solution of the 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide reference material.
Create a series of at least five dilutions spanning the expected working range (e.g., 50% to 150% of the target concentration).
Inject each dilution in triplicate and record the peak area.
Plot the mean peak area against the known concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.995
Concentration (µg/mL)
Peak Area (mAUs) - Replicate 1
Peak Area (mAUs) - Replicate 2
Peak Area (mAU*s) - Replicate 3
Mean Peak Area
50
248,500
251,000
249,700
249,733
75
374,000
376,500
375,100
375,200
100
501,200
499,800
502,500
501,167
125
625,000
628,000
626,300
626,433
150
752,000
749,500
753,100
751,533
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] This is determined by applying the method to samples with known concentrations of the analyte.
Experimental Protocol:
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with the reference material.
Analyze a minimum of three preparations at each level.
Calculate the percent recovery for each sample.
Acceptance Criteria:
Mean recovery should be within 98.0% to 102.0%.
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80%
80
79.5
99.4
100%
100
100.8
100.8
120%
120
119.2
99.3
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.
Acceptance Criteria: RSD ≤ 2.0%
Intermediate Precision (Inter-assay precision):
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: RSD ≤ 3.0%
Precision Level
Number of Replicates
Mean Concentration (µg/mL)
Standard Deviation
RSD (%)
Repeatability
6
100.2
0.85
0.85%
Intermediate Precision
6
99.8
1.25
1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the standard deviation of the response and the slope):
Determine the slope (S) of the calibration curve.
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary critical HPLC parameters one at a time, such as:
pH of the mobile phase (± 0.2 units)
Column temperature (± 5°C)
Flow rate (± 10%)
Analyze a standard solution under each modified condition.
Evaluate the impact on system suitability parameters (e.g., peak tailing, resolution) and the quantitative result.
Standardization: Comparing the In-House Method to the Reference Material
Once the in-house assay has been validated, the final step is to perform a direct comparison against the certified reference material. This involves treating the reference material as an unknown sample and analyzing it using the newly validated method.
Caption: Logical flow for standardizing an in-house assay against a certified reference material.
The results of this comparison should fall within the pre-defined acceptance criteria for accuracy. For example, if the certified purity of the reference material is 99.7%, the in-house assay should yield a result within a narrow band of this value (e.g., 99.7% ± 0.5%). Any significant deviation would necessitate a thorough investigation of the in-house method and reference standard preparation.
Conclusion: A Commitment to Data Integrity
Standardizing a quantitative assay for a novel compound like 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide is a rigorous but essential process. It is not a one-time event but the beginning of a lifecycle of the analytical method.[1] By following the principles outlined in regulatory guidelines such as ICH Q2(R1), and by grounding the validation process in a well-characterized reference material, researchers can ensure the highest level of data integrity. This commitment to quality is fundamental to making sound, science-driven decisions throughout the drug development process.
References
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available from: [Link]
The management and disposal of complex pharmaceutical intermediates like 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (CAS: 852940-46-6) require rigorous adherence to environmental safety protocols. Because this com...
Author: BenchChem Technical Support Team. Date: March 2026
The management and disposal of complex pharmaceutical intermediates like 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide (CAS: 852940-46-6) require rigorous adherence to environmental safety protocols. Because this compound contains both chlorine and fluorine atoms, its end-of-life disposition is dictated by strict regulatory frameworks governing halogenated organic waste.
As a laboratory manager or research scientist, understanding the causality behind these disposal protocols is critical. Improper disposal not only risks severe regulatory penalties but also poses significant environmental hazards, as the uncontrolled incineration of halogenated compounds can generate highly toxic dioxins and furans.
This guide provides a comprehensive, self-validating operational plan for the safe segregation, accumulation, and disposal of this specific compound within a professional laboratory setting.
Chemical Profiling & Waste Classification
Before initiating any disposal protocol, the waste must be properly characterized. The molecular structure of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide fundamentally dictates its waste stream trajectory.
Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates that laboratories evaluate their chemical inventories to determine appropriate waste categorization and generator status[1]. Because this compound is a halogenated organic molecule, it must never be mixed with non-halogenated waste streams (such as standard acetone or ethanol waste)[2]. Mixing these streams forces the entire volume to be treated as halogenated waste, which requires specialized high-temperature incineration and drastically increases disposal costs[2].
Table 1: Waste Characterization Data
Parameter
Specification / Classification
Operational Impact
Compound Name
2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide
Target analyte for disposal.
CAS Number
852940-46-6
Required for accurate waste manifesting.
Halogen Content
Chlorine (Cl), Fluorine (F)
Critical: Mandates segregation into the "Halogenated Organic Waste" stream.
EPA Waste Code
Matrix-dependent (e.g., F001-F005 if mixed with listed solvents)
Determines accumulation time limits and specific treatment standards[3].
Required Treatment
High-Temperature Incineration
Cannot be discharged to municipal sewers or standard landfills[2].
Operational Workflow for Halogenated Waste
The following decision tree illustrates the required logistical pathway for isolating and disposing of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide to ensure RCRA compliance.
Workflow for the segregation and disposal of halogenated laboratory waste.
Step-by-Step Disposal Methodology
To maintain a self-validating safety system, every action in the laboratory must be verifiable. Implement the following standard operating procedure (SOP) for the disposal of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide.
Phase 1: Point-of-Generation Segregation
Causality: Halogenated waste requires specialized destruction. Segregation prevents cross-contamination and minimizes the volume of high-cost waste.
Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or glass containers. Ensure the container is structurally sound and features a secure, leak-proof closure.
Isolate the Stream: Designate a specific waste carboy or bin exclusively for Halogenated Organic Waste .
Prevent Admixture: Do not introduce non-halogenated solvents, aqueous waste, or heavy metals into this container[2].
Phase 2: Satellite Accumulation Area (SAA) Management
Causality: RCRA allows laboratories to accumulate limited quantities of waste at or near the point of generation (SAA) before moving it to a central storage facility, provided strict conditions are met[1].
Volume Limits: Monitor the SAA to ensure it does not exceed 55 gallons of standard hazardous waste or 1 quart of acutely hazardous waste.
Labeling: The moment the first drop of 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide enters the container, affix a label that explicitly states "Hazardous Waste" [4]. The label must also list the specific chemical constituents (e.g., "Contains: 2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide, Halogenated Organic").
Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.
Closure Rule: The container must remain closed at all times except when actively adding or removing waste.
Phase 3: Lab Packing and Central Accumulation
Causality: Preparing the waste for off-site transport requires compliance with Department of Transportation (DOT) regulations regarding performance packaging[4].
Transfer: Once the SAA container is full, transfer it to the facility's Central Accumulation Area within the timeframe dictated by your site's generator status (e.g., Large Quantity Generators must move waste off-site within 90 days).
Lab Packing: For smaller, intact vials of the compound, utilize a lab packing service. This involves placing the smaller, sealed chemical containers into a larger DOT-approved drum (e.g., 55-gallon) packed with compatible, inert absorbent cushioning material[4].
Inventory Logging: Log the exact mass/volume of the compound into the facility's computer-based inventory system. Maintaining a digital repository is a highly recommended practice for tracking hazardous chemicals for state and federal reporting purposes[5].
Phase 4: Final Disposition
Causality: "Cradle-to-grave" liability means the generating laboratory is legally responsible for the waste until it is definitively destroyed[2].
Contract a Permitted Vendor: Engage a licensed hazardous waste transporter with an active EPA ID number[4].
Manifesting: Complete the Uniform Hazardous Waste Manifest. Ensure the waste codes (e.g., applicable F-codes or characteristic D-codes) are accurately recorded.
Destruction: The vendor will transport the halogenated waste to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature rotary kiln incineration, which is the only acceptable method for destroying the carbon-halogen bonds without generating toxic byproducts.
References
Hazardous waste disposal and the clinical laboratory - PubMed.
Hazardous Waste Management in the Labor
Waste Disposal in Laboratory - Environmental Marketing Services. EMS LLC. Link
Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Crystal Clean. Link
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Link